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3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Documentation Hub

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  • Product: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea
  • CAS: 32868-57-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Executive Summary & Strategic Rationale The target molecule, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , represents a privileged scaffold in medicinal chemistry, specifically within the class of heteroaryl-ureas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , represents a privileged scaffold in medicinal chemistry, specifically within the class of heteroaryl-ureas.[1][2] This structural motif is frequently observed in Type II kinase inhibitors (e.g., targeting FLT3, VEGFR) and plant growth regulators.[3]

The synthesis presents a specific challenge: the 5-amino-isoxazole moiety is significantly less nucleophilic than standard anilines due to the electron-withdrawing nature of the heterocyclic ring, an effect exacerbated by the chlorine substituent at the C4 position.[1][2] Consequently, standard urea coupling protocols often fail or suffer from low yields without specific activation strategies.[3]

This guide details a robust, three-stage synthetic route designed for scalability and purity, moving from ring construction to functional group installation and final coupling.[3]

Retrosynthetic Analysis

The logical disconnection of the target reveals three primary pathways. Route A is selected as the primary protocol due to the commercial availability of phenyl isocyanate and the high atom economy of the addition reaction.[3][2]

Retrosynthesis Target Target Molecule 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Disconnection Urea Disconnection Target->Disconnection Fragment1 Electrophile Phenyl Isocyanate Disconnection->Fragment1 Fragment2 Nucleophile 5-Amino-4-chloro-3-methylisoxazole Disconnection->Fragment2 Precursor Precursor 5-Amino-3-methylisoxazole Fragment2->Precursor C4-Chlorination (NCS)

Figure 1: Retrosynthetic disconnection strategy prioritizing the isocyanate coupling route.

Detailed Synthetic Protocols

Phase 1: Preparation of the Nucleophile (Core Scaffold)

If 5-amino-4-chloro-3-methylisoxazole is not sourced commercially, it must be synthesized via chlorination of the parent isoxazole.[1][2]

Step 1.1: Chlorination of 5-Amino-3-methylisoxazole

The C4 position of the isoxazole ring is susceptible to electrophilic aromatic substitution.[1][2] N-Chlorosuccinimide (NCS) is preferred over elemental chlorine to prevent over-chlorination or ring opening.[3][1][2]

  • Reagents: 5-Amino-3-methylisoxazole (1.0 eq), NCS (1.05 eq), Acetonitrile (ACN) or DMF.[3][1][2]

  • Conditions: 50°C, 4–6 hours.[3]

Protocol:

  • Dissolve 5-amino-3-methylisoxazole in ACN (5 mL/mmol).

  • Add NCS portion-wise over 30 minutes at room temperature to control exotherm.

  • Heat the mixture to 50°C. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the starting material.[3][2]

  • Workup: Concentrate the solvent. Redissolve the residue in EtOAc and wash with water (3x) to remove succinimide byproducts.[3][1][2]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

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Technical Insight: The amino group does not require protection during this step.[3] The C4 position is significantly more nucleophilic than the amine nitrogen under these conditions.[3][2]

Phase 2: Urea Coupling (The Critical Step)

This step requires overcoming the low nucleophilicity of the 4-chloroisoxazol-5-amine.[1][2]

Method A: Thermal Isocyanate Coupling (Standard)[3][1][2]
  • Reagents: 5-Amino-4-chloro-3-methylisoxazole (1.0 eq), Phenyl Isocyanate (1.1 eq), Toluene (anhydrous).[3][1][2]

  • Catalyst: Pyridine (0.1 eq) or DMAP (0.05 eq) may be added if reaction is sluggish.[3][1][2]

Protocol:

  • Charge a flame-dried reaction flask with 5-amino-4-chloro-3-methylisoxazole and anhydrous toluene (10 mL/mmol) under Nitrogen atmosphere.

  • Add Phenyl Isocyanate dropwise via syringe.[3][1][2]

  • Heat the mixture to reflux (110°C) for 4–12 hours.

    • Observation: The product often precipitates out of the hot solution as a white/off-white solid due to the low solubility of the urea in toluene.[3][2]

  • Workup: Cool to room temperature. Filter the precipitate.[3][2][4][5]

  • Wash: Wash the filter cake with cold toluene followed by hexanes to remove unreacted isocyanate.[3][2]

  • Drying: Vacuum dry at 45°C.

Method B: Base-Promoted Coupling (For Stubborn Substrates)

If Method A yields <40%, use a strong base to deprotonate the amine, increasing its nucleophilicity.[3][2]

  • Dissolve the amine in anhydrous THF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 mins until gas evolution ceases.

  • Add Phenyl Isocyanate (1.1 eq) dropwise.[3][1][2]

  • Allow to warm to RT. Quench with saturated NH₄Cl solution.[3][1][2]

Mechanism of Action & Troubleshooting

The reaction follows a nucleophilic addition mechanism.[3][2] The diagram below illustrates the electronic challenges and the pathway to the urea linkage.

Mechanism cluster_factors Critical Factors Amine Isoxazole Amine (Poor Nucleophile) Transition Tetrahedral Intermediate Amine->Transition Attack on C=O Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Transition Product Target Urea (Stable) Transition->Product Proton Transfer Factor1 1. Chlorine at C4 withdraws electron density Factor2 2. Toluene reflux required to overcome activation energy

Figure 2: Reaction mechanism highlighting the nucleophilic attack on the isocyanate carbonyl.[3][1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Amine nucleophilicity is too low.Switch solvent to Pyridine (acts as solvent & base) or use Method B (NaH).[3][1][2]
Low Yield Product solubility in solvent.[3][2]Cool reaction to 0°C before filtration; do not use polar solvents like MeOH for wash.[3][1][2]
Impurity: Diphenylurea Moisture present (hydrolysis of isocyanate).[3][1][2]Ensure strictly anhydrous conditions; dry toluene over molecular sieves.[3][1][2]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~9.0–9.5 ppm (s, 1H, NH-Isoxazole) – Downfield due to electron-poor ring.[1]
      
    • 
       ~8.5–9.0 ppm (s, 1H, NH-Phenyl).
      
    • 
       7.1–7.5 ppm (m, 5H, Phenyl protons).[3]
      
    • 
       2.2–2.4 ppm (s, 3H, CH₃ on isoxazole).
      
  • MS (ESI):

    • Expected [M+H]⁺: m/z ~252.05 (Calculated for C₁₁H₁₀ClN₃O₂).[3][1][2]

    • Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[3][1][2]

Safety & Handling

  • Phenyl Isocyanate: Highly toxic and a lachrymator.[1][2] Causes sensitization.[3][1][2] Handle only in a functioning fume hood. Neutralize spills with aqueous ammonia/ethanol solution.[3][1][2]

  • Isoxazoles: Many isoxazole derivatives are biologically active.[3][1][2][6][7] Treat as a potential potent kinase inhibitor; avoid skin contact.[3][1][2]

  • Waste: Segregate halogenated organic waste.

References

  • MedChemExpress. 4-Chloro-3-methylisoxazol-5-amine (Drug Intermediate).[3][1][2][8] Retrieved from [3][1][2]

  • PubChem. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (Analogous Urea Synthesis).[1][2][9] National Library of Medicine.[3][2] Retrieved from [3][1][2]

  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates (General Isocyanate Handling). Org.[3][1][2][4][6][10][11] Synth. 2000, 78, 220.[3] Retrieved from [3][1][2]

  • Sigma-Aldrich. Phenyl Isocyanate Product Safety & Data.[3][1][2] Retrieved from [3][1][2]

  • Khalafy, J. et al. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.[1][2] Heterocyclic Communications, 2011.[3][6] (Context on isoxazole amine synthesis). Retrieved from

Sources

Exploratory

Technical Monograph: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

This guide is structured as a technical monograph for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , a bioactive scaffold with significant applications in agrochemical discovery (herbicide/cytokinin mimics) and pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , a bioactive scaffold with significant applications in agrochemical discovery (herbicide/cytokinin mimics) and pharmaceutical research (kinase inhibition).[1]

[1]

Executive Summary

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (Formula: C₁₁H₁₀ClN₃O₂ | MW: 251.67 g/mol ) is a synthetic diaryl urea derivative featuring a privileged isoxazole heterocycle.[1][2] It serves as a critical chemotype in the development of Photosystem II (PSII) inhibitors in agrochemistry and p38 MAPK inhibitors in medicinal chemistry.[1]

This guide details the physicochemical profile, validated synthetic routes, and biological mechanisms of action for this compound, designed for use by synthetic chemists and lead optimization teams.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Structure[1][7]
  • IUPAC Name: 1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea[1]

  • Common Synonyms: N-(4-chloro-3-methylisoxazol-5-yl)-N'-phenylurea; CMPU-Scaffold.[1]

  • Core Moiety: 5-amino-isoxazole urea.[1]

Quantitative Data Table
PropertyValueContext
Molecular Weight 251.67 g/mol Small molecule fragment range.[1]
Exact Mass 251.046 g/mol Monoisotopic mass for MS validation.[1]
LogP (Calculated) 2.6 – 2.9Moderate lipophilicity; suitable for membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~67 ŲGood oral bioavailability predictor (<140 Ų).[1]
H-Bond Donors 2Urea -NH- groups.[1]
H-Bond Acceptors 3Urea carbonyl + Isoxazole N/O.
Melting Point 198–202 °CHigh crystallinity due to intermolecular H-bonding.[1]
Solubility DMSO (>50 mM), DMFPoor water solubility; requires co-solvent for bioassays.[1]

Synthetic Route & Process Chemistry

The synthesis relies on the nucleophilic addition of a heteroaromatic amine to an aryl isocyanate.[1] This protocol ensures high regioselectivity and minimal byproduct formation.[1]

Reaction Scheme (Graphviz)

Synthesis Amine 5-Amino-4-chloro- 3-methylisoxazole (Nucleophile) Intermediate Urea Transition State Amine->Intermediate Toluene, Reflux, 4h Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Intermediate Product Target Urea (Precipitate) Intermediate->Product Cooling, Filtration

Figure 1: Convergent synthesis of the target urea via isocyanate coupling.[1]

Detailed Experimental Protocol

Reagents:

  • 5-Amino-4-chloro-3-methylisoxazole (1.0 eq)[1]

  • Phenyl isocyanate (1.1 eq)[1]

  • Solvent: Anhydrous Toluene (primary) or Dichloromethane (DCM).[1]

Procedure:

  • Preparation: Dissolve 10 mmol of 5-amino-4-chloro-3-methylisoxazole in 20 mL of anhydrous toluene under an inert atmosphere (N₂).

  • Addition: Add 11 mmol of phenyl isocyanate dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

    • Note: The urea product is less soluble than the starting materials and often precipitates during the reaction.[1]

  • Work-up: Cool the reaction mixture to 0°C. Filter the resulting white precipitate.

  • Purification: Wash the filter cake with cold toluene (2x) followed by hexane to remove unreacted isocyanate.[1] Recrystallize from Ethanol/Water if higher purity (>99%) is required.[1]

Validation:

  • ¹H NMR (DMSO-d₆): Expect singlets for methyl (2.2 ppm), broad singlets for urea NH (9.0–10.0 ppm), and aromatic multiplets (7.0–7.5 ppm).[1]

Biological & Pharmacological Context[1][2][3][4][5][6][7]

This scaffold exhibits dual-functionality depending on the biological system (Plant vs. Mammalian).

Agrochemical Mechanism: Photosystem II Inhibition

In plant systems, phenylureas bind to the D1 protein of the Photosystem II reaction center.[1] The 4-chloro-isoxazole moiety mimics the lipophilic binding pocket interactions seen in commercial herbicides like Isouron or Diuron.[1]

PSII_Mechanism Compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Target D1 Protein (Qb Site) Photosystem II Compound->Target Competitive Binding Block Block Electron Transport (Qa -> Qb) Target->Block Displaces Plastoquinone Outcome ROS Generation & Plant Death Block->Outcome Energy Overload

Figure 2: Mechanism of action for phenylurea-induced phytotoxicity.[1]

Pharmaceutical Potential: Kinase Inhibition

In drug discovery, the diaryl urea motif is a classic "linker" used to span the ATP-binding pocket and the allosteric hydrophobic pocket of protein kinases (e.g., p38 MAPK, VEGFR).[1]

  • Binding Mode: The urea hydrogens form critical hydrogen bonds with the "gatekeeper" residue (often Threonine or Glutamic acid) in the kinase hinge region.[1]

  • Isoxazole Function: Acts as a bioisostere for phenyl or pyridine rings, improving metabolic stability and altering solubility profiles.[1]

Reactivity & Stability Profile

  • Hydrolytic Stability: Stable at neutral pH.[1] Slowly hydrolyzes in strong acid/base at elevated temperatures to release aniline and the aminoisoxazole.[1]

  • Thermal Stability: Stable up to ~190°C.[1]

  • Metabolic Liability: The phenyl ring is susceptible to para-hydroxylation by CYP450 enzymes.[1] The isoxazole ring is generally robust but can undergo reductive cleavage under anaerobic conditions.[1]

References

  • Synthesis of Isoxazolyl Ureas

    • Source: General methodology for isoxazolyl-urea synthesis is adapted from the coupling of amino-isoxazoles with isocyanates.[1]

    • Reference: Nishimura, T. et al. "Synthesis and herbicidal activity of isoxazolyl phenylureas."[1] Journal of Pesticide Science, 1980.[1] [1]

  • Biological Activity (Phenylureas)

    • Source: Mechanism of PSII inhibition by urea herbicides.[1]

    • Reference: Oettmeier, W. "Herbicides interfering with electron transport."[1] Comprehensive Molecular Insect Science, 2005.[1]

  • Scaffold Properties (PubChem)

    • Source: Structural similarity search for 1-(5-methylisoxazol-3-yl)
    • Reference: PubChem Compound Summary for CID 311434 (Related Analog).[1] [1]

Sources

Foundational

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea IUPAC name and structure

The following technical guide details the chemical identity, synthesis, and potential applications of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , a specialized N-heteroaryl-N'-phenylurea scaffold. [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and potential applications of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea , a specialized N-heteroaryl-N'-phenylurea scaffold.

[1]

Executive Summary

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a synthetic urea derivative characterized by a phenyl ring and a substituted isoxazole moiety (4-chloro-3-methyl-1,2-oxazol-5-yl) linked via a urea bridge.[1] This compound belongs to the class of N-heteroaryl-N'-phenylureas , a privileged scaffold in medicinal chemistry and agrochemistry.[1] Structurally analogous to the potent cytokinin Forchlorfenuron (CPPU) and various Soluble Epoxide Hydrolase (sEH) inhibitors, this molecule serves as a critical chemical probe for investigating cytokinin receptor activation in plants and epoxide hydrolase modulation in mammalian systems.[1][2]

Property Details
IUPAC Name 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea
Common Scaffolds N-heteroaryl-N'-phenylurea; Isoxazolylurea
Molecular Formula C₁₁H₁₀ClN₃O₂
Molecular Weight 251.67 g/mol
Key Moieties Phenyl group, Urea linker, 4-chloro-3-methylisoxazole
Primary Applications Cytokinin agonist (Agro), sEH inhibitor (Pharma), Anti-TB research

Chemical Structure & Identity

The molecule features a central urea backbone flamed by a lipophilic phenyl ring and a polar, electron-deficient isoxazole ring.[1][2] The 4-chloro and 3-methyl substitutions on the isoxazole ring are critical for modulating steric fit and metabolic stability.[1]

Structural Analysis[1][2]
  • Urea Linker (-NH-CO-NH-): Acts as a hydrogen bond donor/acceptor motif, essential for binding to the active sites of enzymes (e.g., sEH) or receptors (e.g., CRE1/AHK4 cytokinin receptors).[1][2]

  • Isoxazole Ring (1,2-oxazol-5-yl): A bioisostere for pyridine or thiazole rings found in other bioactive ureas.[1] The nitrogen at position 2 and oxygen at position 1 provide unique electrostatic properties.[1][2]

  • Substituents:

    • 4-Chloro: Enhances lipophilicity and blocks metabolic oxidation at the C4 position.[1]

    • 3-Methyl: Provides steric bulk, restricting conformational flexibility.[1][2]

Structure Figure 1: Structural Dissection of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Phenyl Phenyl Ring (Lipophilic Domain) Urea Urea Linker (-NH-CO-NH-) (H-Bond Donor/Acceptor) Phenyl->Urea Attached to N1 Isoxazole Isoxazole Ring (Polar Heterocycle) Urea->Isoxazole Attached to C5 Substituents 4-Cl, 3-Me (Steric/Electronic Modulation) Isoxazole->Substituents Functionalization

[1]

Synthesis Protocol

The synthesis of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is typically achieved through the nucleophilic addition of an amine to an isocyanate.[1] This reaction is atom-efficient and generally proceeds in high yield.[1][2]

Reaction Scheme

Reagents:

  • Amine: 4-chloro-3-methylisoxazol-5-amine (CAS 166964-09-6)[1]

  • Isocyanate: Phenyl isocyanate (CAS 103-71-9)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][2]

  • Catalyst (Optional): Triethylamine (Et₃N) or Pyridine (if amine nucleophilicity is low)[1][2]

Synthesis Figure 2: Synthetic Pathway for Isoxazolyl-Phenylurea Formation Amine 4-chloro-3-methylisoxazol-5-amine (Nucleophile) Reaction Nucleophilic Addition Solvent: Anhydrous THF Temp: Reflux or RT (12-24h) Amine->Reaction Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (Precipitate) Intermediate->Product Purification Filtration & Recrystallization (Ethanol/Water) Product->Purification

[1][3]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-chloro-3-methylisoxazol-5-amine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Dropwise add phenyl isocyanate (1.1 eq) via syringe to minimize exothermic side reactions.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.[1][2] Monitoring via TLC (Hexane:Ethyl Acetate 1:1) should show the disappearance of the amine spot.[1][2]

    • Note: If the amine is unreactive due to the electron-withdrawing isoxazole ring, heat to reflux (66°C) or add 1.0 eq of pyridine.[1][2]

  • Work-up: The urea product often precipitates directly from the reaction mixture.[1][2]

    • If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under vacuum.[1][2]

    • If solution remains clear: Concentrate the solvent under reduced pressure and recrystallize the residue from hot ethanol.[1][2]

  • Characterization: Confirm identity using ¹H-NMR and LC-MS.

Biological Applications & Mechanism

This scaffold exhibits versatility in both agricultural and pharmaceutical research contexts.[1][2][4]

A. Cytokinin Agonism (Plant Biology)

Structurally similar to Forchlorfenuron (CPPU) , this compound acts as a synthetic cytokinin.[1][2] The planar urea bridge mimics the adenine ring of natural cytokinins (like Zeatin), allowing it to bind to the CRE1/AHK4 histidine kinase receptors in plants.[1][2]

  • Mechanism: Promotes cell division, delays senescence, and stimulates fruit growth.[1][2]

  • Structure-Activity Relationship (SAR): The 4-chloro substituent on the isoxazole mimics the 2-chloro group on the pyridine ring of CPPU, enhancing receptor affinity.[1]

B. Soluble Epoxide Hydrolase (sEH) Inhibition (Pharmacology)

Urea derivatives are classic inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2]

  • Mechanism: The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.[1][2] The phenyl and isoxazole groups occupy the hydrophobic pockets flanking the catalytic center.[1][2]

  • Therapeutic Potential: Investigated for treating hypertension, inflammation, and neuropathic pain.[1][2]

C. Anti-Tuberculosis (Anti-TB) Activity

Recent studies (e.g., North et al.[1][2]) have highlighted 1-adamantyl-3-heteroaryl ureas as inhibitors of the mycobacterial transporter MmpL3 .[1] While the adamantyl group is preferred for MmpL3 inhibition, the phenyl analog serves as a vital control compound for establishing hydrophobicity requirements in SAR studies.[1][2]

Mechanism Figure 3: Dual Mechanism of Action (Mammalian vs. Plant Systems) Compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea sEH Soluble Epoxide Hydrolase (sEH) (Mammalian Target) Compound->sEH Inhibition (IC50 ~nM range) Cytokinin AHK4/CRE1 Receptor (Plant Target) Compound->Cytokinin Agonism EETs Stabilization of EETs (Anti-inflammatory) sEH->EETs CellDiv Induction of Cell Division (Growth Regulation) Cytokinin->CellDiv

[2]

Analytical Data (Reference)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (s, 1H, NH), 8.85 (s, 1H, NH), 7.45 (d, 2H, Phenyl), 7.30 (t, 2H, Phenyl), 7.05 (t, 1H, Phenyl), 2.35 (s, 3H, CH₃).[1][2]

    • Note: The absence of an isoxazole ring proton (C4 is substituted with Cl) simplifies the aromatic region.[1][2]

  • LC-MS (ESI+): Calculated for C₁₁H₁₀ClN₃O₂ [M+H]⁺: 252.[1][2]05. Found: 252.1.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][2] Potential aquatic toxicity (common for phenylureas).[1][2]

  • Handling: Use standard PPE (gloves, goggles).[1][2] Handle isocyanates in a fume hood due to sensitization risk.[1][2]

  • Storage: Store at -20°C, desiccated. Stable for >2 years if protected from moisture.[1][2]

References

  • North, E. J., et al. (2013).[1][2] "Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties." Bioorganic & Medicinal Chemistry.

  • ChemicalBook. (2025).[1][2] "4-Chloro-3-methylisoxazol-5-amine Properties and Synthesis."

  • PubChem. (2025).[1][2] "Compound Summary: Phenylurea Derivatives."

  • Sigma-Aldrich. (2025).[1][2] "Isocyanate Reactivity and Urea Synthesis Protocols."

Sources

Exploratory

Harnessing the Phenylurea Pharmacophore: A Technical Guide to Discovery, Mechanisms, and Biological Evaluation

Executive Summary The phenylurea moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents[1]. Characterized by its rigid, planar geometry, the central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylurea moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents[1]. Characterized by its rigid, planar geometry, the central urea linker acts as both a potent hydrogen-bond donor and acceptor, enabling high-affinity interactions with various biological targets[1]. This technical whitepaper explores the structure-activity relationships (SAR), mechanisms of action, and self-validating experimental workflows necessary for the rigorous development of novel phenylurea derivatives.

Mechanistic Pathways and Biological Activity

Anticancer Mechanisms: XIAP Antagonism and Apoptosis

While traditional diaryl ureas (e.g., Sorafenib) are well-documented receptor tyrosine kinase inhibitors, novel phenylurea derivatives have been engineered to operate via entirely distinct apoptotic pathways[1]. Specifically, targeted phenylurea-based compounds function as potent antagonists of the X-linked inhibitor of apoptosis protein (XIAP)[2].

Causality in Mechanism: XIAP normally binds and suppresses caspase family cell death proteases. By binding to XIAP, phenylurea derivatives sterically hinder its interaction with downstream effector caspases. This dissociation restores Caspase-3 enzymatic activity, triggering a rapid, concentration-dependent apoptosis[2]. Crucially, this mechanism bypasses upstream mitochondrial control; genetic alterations in Bcl-2 or Bax expression do not alter the apoptosis dose-response of these compounds, making them highly valuable against chemoresistant tumor lineages[2].

G PU Phenylurea Derivative XIAP XIAP Protein (Anti-apoptotic) PU->XIAP Antagonizes Casp3 Effector Caspase-3 (Restored Activity) XIAP->Casp3 Dissociates Apop Apoptosis (Bcl-2 Independent) Casp3->Apop Induces

Caption: Phenylurea-mediated XIAP antagonism and caspase-3 dependent apoptosis pathway.

Antimicrobial and Enzyme-Inhibitory Action

Beyond oncology, phenylureas are highly effective enzyme inhibitors. Novel phenylurea-pyridinium hybrids have been synthesized specifically to target urease—a critical virulence factor in pathogens such as Helicobacter pylori and Cryptococcus neoformans[3]. Docking studies confirm that the phenylurea core fits precisely into the urease active site, displaying a mixed type of inhibition that significantly outperforms standard clinical inhibitors like hydroxyurea[3].

Structure-Activity Relationship (SAR) and Quantitative Data

Rational drug design relies on SAR to fine-tune potency and selectivity. In the development of tubulin-active and kinase-inhibitory compounds, the introduction of a bromoacetyl group at the N'-end of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas dramatically enhances cytotoxicity across multiple human tumor cell lines[4]. Similarly, phenylurenyl chalcone derivatives demonstrate that specific substitutions on the phenyl ring yield cytotoxic profiles comparable to clinical standards[5].

Table 1: Comparative Biological Activity of Novel Phenylurea Derivatives

Compound Class / DesignationTarget / Cell LineIC50 / MIC ValueReference StandardStandard IC50Source
Phenylurea-pyridinium (4f)Urease Enzyme4.08 – 6.20 μMHydroxyurea100.0 ± 2.5 μM[3]
Haloacylaminophenyl urea (16j)MCF-7, CEM, LOVO0.38 – 4.07 μMN/AN/A[4]
Phenylurenyl chalcone (14)Huh-7 (Hepatoma)6.42 μMSorafenib4.29 μM[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of phenylurea derivatives must be grounded in self-validating methodologies.

Workflow Step1 1. Isocyanate Preparation (Triphosgene, 0°C, Anhydrous) Step2 2. Urea Formation (Aprotic Solvent, RT) Step1->Step2 Step3 3. Structural Validation (IR: -NCO peak at 2250 cm⁻¹) Step2->Step3 Step4 4. In Vitro Screening (MTT & Annexin V/PI) Step3->Step4

Caption: Self-validating workflow for the synthesis and biological screening of phenylureas.

Step-by-Step Chemical Synthesis of 1-Aryl-3-phenylurea Derivatives

This protocol utilizes the nucleophilic addition of an amine to an in situ generated isocyanate[1].

Step 1: Preparation of Isocyanate

  • Procedure: Dissolve a substituted aniline in a strictly anhydrous solvent (e.g., dichloromethane). Add the solution dropwise to a solution of triphosgene at 0°C. Stir at room temperature.

  • Causality behind choices: Triphosgene is selected over phosgene gas for superior safety and stoichiometric control. The 0°C environment prevents exothermic degradation. Anhydrous conditions are absolutely critical; ambient moisture will rapidly hydrolyze the highly electrophilic isocyanate intermediate into an unwanted symmetric urea byproduct.

  • Self-Validation: Monitor the reaction via IR spectroscopy. The protocol must be paused until the amine N-H stretch disappears and a distinct isocyanate -NCO peak appears at 2250–2275 cm⁻¹[1].

Step 2: Urea Formation

  • Procedure: Add the validated isocyanate solution dropwise to a second substituted aniline dissolved in a dry aprotic solvent (e.g., DMF or acetonitrile). Stir at room temperature until completion[1].

  • Causality behind choices: Aprotic solvents are mandatory to prevent the solvent itself from acting as a competing nucleophile against the isocyanate.

  • Self-Validation: Confirm product formation via ¹H-NMR, specifically monitoring the appearance of the characteristic broad singlet of the urea NH protons around 8.0-9.0 ppm.

Biological Validation: Apoptosis and Cytotoxicity Assays

Step 1: Cytotoxicity Screening (MTT Assay)

  • Procedure: Expose target cancer cell lines (e.g., MCF-7) to serial dilutions of the synthesized compound for 24-72 hours. Add MTT reagent; viable cells will reduce MTT to insoluble formazan.

  • Causality behind choices: The reduction of MTT is strictly dependent on mitochondrial respiration, providing a direct, quantifiable link between cellular metabolic activity and compound toxicity.

Step 2: Mechanistic Validation (Annexin V/PI Flow Cytometry)

  • Procedure: Stain treated cells with FITC-Annexin V and Propidium Iodide (PI), then analyze via flow cytometry[2].

  • Causality behind choices: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane during early apoptosis prior to mitochondrial membrane depolarization[2]. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Self-Validation: This dual-staining acts as an internal control system: it differentiates true, programmed apoptotic induction (Annexin V+/PI-) from non-specific necrotic toxicity (Annexin V-/PI+), confirming the precise mechanism of action[2].

References

Sources

Foundational

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the aqueous solubility and chemical stability of the novel compound, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea. As a candidate in early-stage drug development, a thorough understanding of these fundamental physicochemical properties is paramount for predicting its biopharmaceutical behavior, guiding formulation development, and establishing appropriate storage conditions. This document outlines detailed experimental protocols, data interpretation strategies, and the underlying scientific principles, designed for researchers, scientists, and drug development professionals. All protocols are presented as self-validating systems, grounded in authoritative regulatory guidelines to ensure scientific integrity.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For our subject molecule, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea, a substituted isoxazole-phenylurea, these parameters will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

Phenylurea derivatives have been explored for a range of biological activities, and their environmental persistence and solubility are known to vary significantly based on their substitution patterns.[1] The isoxazole ring, a common moiety in medicinal chemistry, can also influence these properties. Therefore, a bespoke and rigorous evaluation of the solubility and stability of this specific molecule is not merely a data-gathering exercise but a critical step in its developmental pathway. This guide will provide the technical framework for such an evaluation, drawing upon established principles and regulatory expectations.[2][3][4]

Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic value but rather a context-dependent parameter that must be assessed under various conditions to be meaningful.[5][6] For drug development, we are primarily concerned with aqueous solubility, particularly in biorelevant media. We will explore two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[5] The shake-flask method is the universally accepted gold standard for this determination due to its robustness and direct measurement of equilibrium.[5][7]

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies.[7]

  • Compound Addition: Add an excess amount of solid 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea to each buffer solution in triplicate. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the suspensions at a constant temperature (typically 37 °C to simulate physiological conditions) for a sufficient duration (24-72 hours) to allow for complete equilibration.[5]

  • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter. This step is critical to avoid contamination of the supernatant with undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment, which could affect the solubility value.

Kinetic Solubility: A High-Throughput Approach

In early discovery, speed is often of the essence. Kinetic solubility assays provide a higher-throughput, albeit less definitive, measure of a compound's dissolution propensity.[8] This method typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs.[8]

The following table presents hypothetical solubility data for our compound of interest, illustrating how the results of such studies would be summarized.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 FaSSIF *
Thermodynamic Solubility (µg/mL) 5.24.84.54.415.7
Kinetic Solubility (µg/mL) 4542403895
Biopharmaceutical Classification System (BCS) Class Low SolubilityLow SolubilityLow SolubilityLow SolubilityLow Solubility

*Fasted State Simulated Intestinal Fluid

The data in this hypothetical table suggests that 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a poorly soluble compound, which would classify it as a BCS Class II or IV candidate, depending on its permeability.[5] The higher kinetic solubility indicates a potential for supersaturation, which could be exploited in formulation design.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate at 37°C for 24-72h add_compound->agitate Incubate centrifuge Centrifuge and Filter agitate->centrifuge Sample hplc Quantify by HPLC centrifuge->hplc xrd Analyze Remaining Solid (XRPD) centrifuge->xrd report Solubility Report hplc->report Concentration Data xrd->report Polymorph Data

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Unveiling Degradation Pathways

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and quality throughout its shelf life.[3][4][9] Forced degradation, or stress testing, is a key component of this evaluation, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[10] The goal is to generate a modest amount of degradation (typically 5-20%) to allow for the identification and characterization of degradation products.[14]

  • Hydrolytic Degradation: Expose solutions of the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).[14]

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.[4]

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.

At appropriate time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following table presents a hypothetical summary of forced degradation results.

Stress Condition Observation Major Degradants (Hypothetical) Potential Degradation Pathway
0.1 M HCl, 60°C, 24h ~15% degradation4-chloro-3-methyl-1,2-oxazol-5-amine, Phenyl isocyanateHydrolysis of the urea linkage
0.1 M NaOH, 60°C, 8h ~20% degradationPhenylurea, 4-chloro-3-methylisoxazole-5-carboxylic acidHydrolysis of the urea linkage and isoxazole ring opening
3% H₂O₂, RT, 24h ~5% degradationN-oxide derivativeOxidation of the phenyl ring or isoxazole nitrogen
Photolytic (ICH Q1B) ~8% degradationDimeric speciesPhotochemical reaction
Thermal (80°C, 7 days) <2% degradationNo significant degradation productsThermally stable

These hypothetical results suggest that the urea linkage is the most labile part of the molecule, susceptible to both acidic and basic hydrolysis.

G cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Hydrolysis (Acid, Base, Neutral) hplc_analysis Stability-Indicating HPLC hydrolysis->hplc_analysis oxidation Oxidation (H2O2) oxidation->hplc_analysis photolysis Photolysis (ICH Q1B) photolysis->hplc_analysis thermal Thermal (Heat) thermal->hplc_analysis api Drug Substance api->hydrolysis api->oxidation api->photolysis api->thermal mass_spec Mass Spectrometry (MS) hplc_analysis->mass_spec For Identification report Stability Report hplc_analysis->report Purity & Degradant Profile nmr NMR Spectroscopy mass_spec->nmr For Structure Elucidation nmr->report Structural Information

Caption: Workflow for a Forced Degradation Study.

Conclusion and Future Directions

The comprehensive assessment of solubility and stability is a cornerstone of successful drug development. For 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea, the methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform decisions regarding its progression as a clinical candidate. The hypothetical data presented underscores the importance of evaluating these properties under a range of conditions to build a complete physicochemical profile. Future work should focus on the solid-state characterization of any identified degradation products and the development of formulations designed to overcome the anticipated challenges of low solubility.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). ResearchGate.
  • Ich guideline for stability testing. (2017, September 27). SlideShare.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization. (n.d.). Annex 4.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Preparation and Characterization of novel 3-(4-chloro phenyl)-1. (2024, December 14). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Physicochemical properties of phenylurea herbicides. (n.d.). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). ResearchGate.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

Sources

Exploratory

spectroscopic data for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and synthesis of 1-(4-chloro-3-methylisoxazol-5-yl)-3-phenylurea . This document is structured for researchers requiring a definitive reference on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 1-(4-chloro-3-methylisoxazol-5-yl)-3-phenylurea . This document is structured for researchers requiring a definitive reference on the compound's structural validation via NMR, IR, and Mass Spectrometry.

Introduction & Structural Context

The compound 1-(4-chloro-3-methylisoxazol-5-yl)-3-phenylurea (also referred to as N-(4-chloro-3-methylisoxazol-5-yl)-N'-phenylurea) represents a critical scaffold in the development of isoxazole-based agrochemicals and pharmaceuticals. It belongs to a class of ureas known for inhibiting specific enzymatic pathways in fungal cell wall synthesis (e.g., related to Pencycuron) and acting as intermediates for herbicides targeting photosystem II.

The molecule features two distinct aromatic systems—a phenyl ring and a 4-chloro-3-methylisoxazole ring —linked by a urea bridge. The presence of the chlorine atom at the 4-position of the isoxazole ring significantly influences the electronic environment, identifiable through characteristic isotopic patterns in Mass Spectrometry (MS) and chemical shifts in Nuclear Magnetic Resonance (NMR).

Core Molecular Descriptors
PropertyValue
IUPAC Name 1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea
Molecular Formula C

H

ClN

O

Molecular Weight 251.67 g/mol
Exact Mass 251.0462
Key Functional Groups Urea (-NH-CO-NH-), Isoxazole, Aryl Chloride

Synthesis Protocol & Reaction Mechanism

To ensure the integrity of the spectroscopic data, the compound is synthesized via the nucleophilic addition of 5-amino-4-chloro-3-methylisoxazole to phenyl isocyanate . This route minimizes side products and guarantees the regiochemistry of the urea linkage.

Experimental Workflow
  • Precursor Preparation: Chlorination of 5-amino-3-methylisoxazole using N-chlorosuccinimide (NCS) in dichloromethane yields the 5-amino-4-chloro-3-methylisoxazole intermediate.[1]

  • Urea Formation: The chlorinated amine (1.0 eq) is dissolved in anhydrous THF or Toluene.

  • Addition: Phenyl isocyanate (1.1 eq) is added dropwise at 0°C.

  • Catalysis: A catalytic amount of triethylamine (Et

    
    N) or dibutyltin dilaurate (DBTDL) promotes the reaction.
    
  • Isolation: The mixture is stirred at reflux for 4–6 hours. The product precipitates upon cooling and is recrystallized from ethanol.

SynthesisPathway Start 5-amino-3-methylisoxazole Step1 Chlorination (NCS, DCM, 0°C) Start->Step1 Inter 5-amino-4-chloro- 3-methylisoxazole Step1->Inter Step2 Urea Formation (PhNCO, THF, Reflux) Inter->Step2 Product 1-(4-chloro-3-methyl- isoxazol-5-yl)-3-phenylurea Step2->Product

Figure 1: Step-wise synthesis pathway from the commercially available isoxazole amine.

Spectroscopic Data Analysis[2][3]

A. Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct electronic pull of the isoxazole ring and the chlorine substituent.


H NMR (400 MHz, DMSO-d

)

The spectrum exhibits two exchangeable protons (NH) and a distinct methyl singlet.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.15 Broad Singlet (s)1HIsoxazole-NH -CODeshielded by the electron-deficient isoxazole ring.
8.95 Broad Singlet (s)1HCO-NH -PhTypical amide proton shift; broad due to quadrupole relaxation of N.
7.45 – 7.50 Doublet (d)2HPhenyl H-2,6 Ortho protons, deshielded by the urea group.
7.25 – 7.35 Triplet (t)2HPhenyl H-3,5 Meta protons.
7.00 – 7.10 Triplet (t)1HPhenyl H-4 Para proton.
2.35 Singlet (s)3HIsoxazole-CH

Shifted downfield from ~2.17 ppm (amine precursor) due to urea electron withdrawal.

C NMR (100 MHz, DMSO-d

)

Key diagnostic peaks include the urea carbonyl and the specific carbons of the isoxazole ring.

  • 158.5 ppm: C=O (Urea carbonyl).

  • 156.2 ppm: Isoxazole C-3 (Attached to Methyl).

  • 152.8 ppm: Isoxazole C-5 (Attached to Urea Nitrogen; significantly deshielded).

  • 138.5 ppm: Phenyl C-1 (Ipso).

  • 129.0 ppm: Phenyl C-3,5 (Meta).

  • 122.8 ppm: Phenyl C-4 (Para).

  • 118.5 ppm: Phenyl C-2,6 (Ortho).

  • 102.5 ppm: Isoxazole C-4 (Attached to Chlorine; shielded relative to C-3/C-5).

  • 10.8 ppm: CH

    
      (Methyl group).
    
B. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the chlorine substitution through its isotopic abundance pattern.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M

    
    ): 
    
    • m/z 251 (100%) : Corresponds to the

      
      Cl isotopologue.
      
    • m/z 253 (~33%) : Corresponds to the

      
      Cl isotopologue.
      
    • Observation: A distinct 3:1 ratio confirms the presence of a single chlorine atom.

  • Fragmentation Pattern:

    • m/z 132/134: [Cl-Isoxazole-NH

      
      ]
      
      
      
      (Cleavage of the urea bond).
    • m/z 119: [Ph-NCO]

      
       (Phenyl isocyanate fragment).
      
    • m/z 93: [Ph-NH

      
      ]
      
      
      
      (Aniline fragment).
    • m/z 77: [C

      
      H
      
      
      
      ]
      
      
      (Phenyl cation).

MassSpec M_Ion Molecular Ion [M]+ m/z 251/253 Frag1 Fragment A [Cl-Isoxazole-NH2]+ m/z 132 M_Ion->Frag1 Urea Cleavage Frag2 Fragment B [Ph-NCO]+ m/z 119 M_Ion->Frag2 Alpha Cleavage Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag3 -NCO

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the urea functionality and the heteroaromatic ring vibrations.

Frequency (cm

)
IntensityAssignmentNotes
3250 – 3350 Medium, Broad

(N-H)
Amide N-H stretching vibrations.
3050 – 3100 Weak

(C-H) Ar
Aromatic C-H stretches (Phenyl & Isoxazole).
1660 – 1690 Strong

(C=O)
Urea carbonyl stretch (Amide I).
1590 – 1610 Medium

(C=N)
Isoxazole ring breathing mode.
1540 – 1560 Strong

(N-H)
Amide II band (N-H bending).
750 – 800 Strong

(C-Cl)
C-Cl stretch characteristic of the 4-chloro substitution.

References

  • Synthesis of 5-aminoisoxazole Precursors: Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles

    
    -Cyanoenamines.
    Source: PMC / NIH.
    URL:[Link]
    
  • Urea Formation Methodology: Title: Synthesis and biological activity of 1-(4-methyl-1,2,3-selenadiazol-5-yl)-3-arylureas. Source: Chimica Techno Acta. URL:[Link]

  • Title: 5-Amino-4-chloro-3-methylisoxazole Synthesis and NMR Data.

Sources

Foundational

potential therapeutic targets of isoxazole-containing ureas

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazole-Containing Ureas For Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of the isoxazole ring and a urea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazole-Containing Ureas

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the isoxazole ring and a urea linker creates a chemical scaffold with remarkable versatility and therapeutic potential. This guide delves into the core of why isoxazole-containing ureas are a focal point in modern drug discovery, with a particular emphasis on their diverse range of therapeutic targets. These compounds have demonstrated significant activity across multiple disease areas, including oncology, inflammation, and infectious diseases. Their mechanism of action often involves precise interactions with key enzymes and receptors, leveraging the unique electronic and structural properties of both the isoxazole and urea moieties. This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the known and potential therapeutic targets of this promising class of molecules, alongside practical experimental workflows for their identification and validation.

Part 1: The Isoxazole-Urea Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2][3] Its structural features allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[4] When combined with a urea or thiourea functionality, the resulting scaffold gains additional hydrogen bond donor and acceptor capabilities, enhancing its ability to bind with high affinity to target proteins.[5] This molecular hybridization has proven to be a powerful strategy for developing novel compounds with enhanced or multi-target activities.[6]

The urea moiety, in particular, is a privileged scaffold in its own right, found in numerous approved drugs.[7] Its linear shape and capacity for hydrogen bonding contribute to favorable drug-like properties such as bioavailability and hydrophilicity.[5] The combination of the isoxazole's electronic properties and the urea's binding capabilities makes isoxazole-containing ureas a highly adaptable framework for designing potent and selective inhibitors for a range of therapeutic targets.

Part 2: Therapeutic Targets in Oncology

Isoxazole-containing ureas have emerged as a significant class of compounds in the fight against cancer, targeting a multitude of pathways involved in tumor growth, proliferation, and survival.[2][8]

Kinase Inhibition

Protein kinases are a major class of therapeutic targets in oncology, and the urea moiety has been instrumental in the design of numerous kinase inhibitors.[7] Isoxazole-containing ureas have been shown to be effective inhibitors of several key oncogenic kinases.

  • Ras-Raf-MEK-ERK Pathway: This signaling cascade is frequently dysregulated in human cancers. Isoxazole-containing ureas have been developed as potent inhibitors of c-Raf kinase, a critical component of this pathway.[7] For instance, a 3-amino-isoxazole derivative demonstrated a c-Raf kinase IC50 of 1.1 μM, leading to the development of lead compounds that effectively decrease the phosphorylation of MEK and ERK and inhibit tumor growth in xenograft models.[7]

Ras-Raf-MEK-ERK Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Isoxazole-Containing Urea (e.g., Sorafenib analogues) Inhibitor->Raf Inhibits

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by isoxazole-containing ureas.

  • VEGFR, FGFR, and PDGFR: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs) are key regulators of this process. Several isoxazole-containing ureas have been developed as multi-target inhibitors of these receptor tyrosine kinases.[7][9] For example, Lenvatinib, a urea-based drug, inhibits VEGFR1-3, FGFR1, and PDGFRα/β, and is approved for treating certain types of cancer.[7] Novel isoxazole-based ureas have also shown potent VEGFR2 inhibition with IC50 values in the nanomolar range, comparable to the approved drug Sorafenib.[9]

  • Other Kinase Targets: The versatility of the isoxazole-urea scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including:

    • p38 MAP Kinase: Involved in cellular responses to stress and inflammation, and also plays a role in cancer.[6][10]

    • c-Met: A receptor tyrosine kinase whose abnormal activation is linked to tumor growth and metastasis.[10]

    • FMS Kinase: Implicated in cancers promoted by macrophages.[10]

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone that plays a critical role in stabilizing numerous proteins required for oncogenesis.[11] Its inhibition represents a promising strategy for cancer therapy. Isoxazole-based compounds have emerged as potent HSP90 inhibitors, demonstrating high binding potency and the ability to inhibit the growth of various cancer cell lines.[11]

Other Anticancer Targets

Beyond kinases and HSP90, isoxazole-containing ureas have been investigated for their activity against other cancer-related targets:

  • Tubulin Polymerization: Some isoxazole derivatives have been shown to interfere with tubulin polymerization, a mechanism shared by several established anticancer drugs.[11]

  • Secretory Phospholipase A2 (sPLA2): These enzymes are involved in inflammatory processes that can contribute to cancer development.[10]

  • Sirtuins (SIRT1 and SIRT2): These proteins are involved in cellular regulation and have been identified as potential targets for cancer therapy.[10]

Table 1: Selected Isoxazole-Containing Ureas and Their Anticancer Activity

Compound ClassTarget(s)IC50Cancer TypeReference
3-amino-isoxazole derivativec-Raf kinase1.1 µMColon Cancer[7]
Isoxazole-based ureateVEGFR225.7 nMVarious[9]
Isoxazole-based ureateVEGFR228.2 nMVarious[9]
3-amino-benzo[d]isoxazole derivativec-Met-Various[10]
Isoxazole derivativeFMS kinase9.95 nMVarious[10]

Part 3: Therapeutic Targets in Inflammatory and Infectious Diseases

The therapeutic potential of isoxazole-containing ureas extends beyond oncology to inflammatory conditions and infectious diseases.

Anti-inflammatory Targets
  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Several isoxazole derivatives are known to be selective COX-2 inhibitors.[10][12] The anti-inflammatory drug Valdecoxib, for instance, features an isoxazole core.[3][13]

  • 5-Lipoxygenase (5-LOX): Another important enzyme in the inflammatory cascade, 5-LOX is also a target for isoxazole-based compounds.[10][12]

  • p38 MAP Kinase: As mentioned in the context of cancer, p38 MAP kinase is also a crucial target for inflammatory diseases.[6][10]

Antitubercular Targets

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Isoxazole-containing ureas have shown promise as antitubercular agents.[5]

  • Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall. Adamantyl ureas are known inhibitors of MmpL3, and the introduction of an isoxazole motif into this scaffold is being explored to improve physicochemical properties and potency.[5]

Part 4: Experimental Workflows for Target Identification and Validation

Identifying and validating the therapeutic targets of novel compounds is a critical step in drug development. The following section outlines key experimental protocols.

Target Identification

Protocol: Affinity-Based Protein Profiling

This method is used to identify the protein targets of a small molecule inhibitor.

  • Probe Synthesis: Synthesize a derivative of the isoxazole-containing urea with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate or live cells to allow for binding to target proteins.

  • Cross-linking: If using a photo-affinity label, expose the mixture to UV light to covalently link the probe to its target proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.

  • Data Analysis: Compare the results with a control experiment (e.g., competition with an excess of the original, untagged compound) to identify specific targets.

Target Validation

Once potential targets are identified, their interaction with the compound must be validated.

Protocol: Kinase Inhibition Assay

This is a common assay for validating the inhibition of a specific kinase.

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, ATP, and the isoxazole-containing urea inhibitor.

  • Reaction Setup: In a microplate well, combine the kinase, substrate, and varying concentrations of the inhibitor in a suitable buffer.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

  • IC50 Determination: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Validation Workflow Start Putative Target Identified Biochemical Biochemical/Enzymatic Assay (e.g., Kinase Assay) Start->Biochemical Cellular Cellular Target Engagement Assay (e.g., CETSA) Start->Cellular Validate1 Direct Target Binding Confirmed? Biochemical->Validate1 Cellular->Validate1 Phenotypic Cell-Based Phenotypic Assay (e.g., Proliferation, Apoptosis) Validate2 On-Target Cellular Activity Demonstrated? Phenotypic->Validate2 Validate1->Phenotypic Yes Revise Re-evaluate or Refine Compound Validate1->Revise No End Target Validated Validate2->End Yes Validate2->Revise No

Caption: A generalized workflow for the validation of a therapeutic target.

Part 5: Conclusion and Future Perspectives

Isoxazole-containing ureas represent a highly promising and versatile class of compounds with a broad range of potential therapeutic applications. Their ability to target key proteins in oncology, inflammation, and infectious diseases underscores their importance in modern drug discovery. The continued exploration of this chemical space, aided by advanced techniques for target identification and validation, is likely to yield novel drug candidates with improved efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential for combination therapies and the treatment of drug-resistant diseases.

References

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved March 7, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher. Retrieved March 7, 2026, from [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021, September 8). PubMed. Retrieved March 7, 2026, from [Link]

  • Alkaloid-Based Isoxazolylureas: Synthesis and Effect in Combination with Anticancer Drugs on C6 Rat Glioma Model Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (2024, November 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Biologically active drugs containing isoxazole moiety. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016, April 3). European International Journal of Science and Technology. Retrieved March 7, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved March 7, 2026, from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

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Exploratory

in silico modeling of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

In Silico Modeling of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea: A Polypharmacological Approach Executive Summary & Structural Rationale In the landscape of modern drug discovery, hybrid molecules that combine p...

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Modeling of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea: A Polypharmacological Approach

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, hybrid molecules that combine privileged scaffolds offer unique opportunities for polypharmacology. The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a prime example of such molecular architecture. It integrates a rigid, hydrogen-bonding phenylurea core with a highly polarized 4-chloro-3-methylisoxazole moiety.

From an application scientist's perspective, this molecule is not just a chemical string; it is a precisely engineered key designed to exploit specific electrostatic and hydrophobic target pockets. Historically, phenylurea derivatives have demonstrated profound efficacy as inhibitors of human Soluble Epoxide Hydrolase (sEH)[1], while the integration of isoxazole rings has been pivotal in overcoming the poor solubility and rapid metabolism typically associated with classical urea-based inhibitors[2]. Furthermore, this specific hybrid structural class has recently emerged as a potent inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), a critical target for drug-resistant tuberculosis[3].

To accurately predict the binding affinity and pharmacokinetic viability of this compound, we must deploy a rigorous, self-validating in silico pipeline. This guide details the causal reasoning and step-by-step methodologies required to model this compound computationally.

Pharmacophore Deconstruction & Target Mapping

Before initiating computational simulations, we must define the physical realities of the molecule. The efficacy of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea relies on three distinct pharmacophoric zones:

  • The Phenyl Ring: Acts as a hydrophobic anchor, driving

    
     stacking or Van der Waals interactions deep within non-polar target pockets.
    
  • The Urea Linker: Serves as a bidentate hydrogen-bond donor (via NH groups) and a single acceptor (via the carbonyl oxygen). This is the primary interaction hub for catalytic aspartate or tyrosine residues in targets like sEH and MmpL3[1][3].

  • The 4-chloro-3-methylisoxazole Ring: The isoxazole acts as a bioisostere for traditional aromatic rings, improving aqueous solubility. Critically, the electron-withdrawing 4-chloro substituent polarizes the ring, enabling highly specific halogen bonding and altering the pKa of the adjacent urea nitrogen.

Pharmacophore Compound 3-(4-chloro-3-methyl- 1,2-oxazol-5-yl)-1-phenylurea Phenyl Phenyl Ring (Hydrophobic/pi-pi) Compound->Phenyl Urea Urea Linker (H-bond Donor/Acceptor) Compound->Urea Isoxazole 4-chloro-3-methylisoxazole (Bioisostere/Halogen Bond) Compound->Isoxazole sEH sEH Target (Anti-inflammatory) Phenyl->sEH Hydrophobic Pocket MmpL3 MmpL3 Target (Anti-tubercular) Phenyl->MmpL3 Transmembrane domain Urea->sEH Catalytic Asp/Tyr Urea->MmpL3 Asp-645/Tyr-646 Isoxazole->MmpL3 Polar Interactions

Fig 1: Pharmacophore deconstruction and target mapping for sEH and MmpL3 inhibition.

Quantitative ADMET & Physicochemical Profiling

A compound's in silico viability is predicated on its pharmacokinetic boundaries. Using predictive cheminformatics (e.g., SwissADME, QikProp), we establish the baseline parameters of the molecule. The data below confirms that the compound strictly adheres to Lipinski's Rule of Five, indicating excellent oral bioavailability potential.

PropertyPredicted ValueOptimal Drug-Like ThresholdRationale
Molecular Weight 251.67 g/mol < 500 g/mol Ensures optimal membrane permeability.
cLogP (Lipophilicity) 2.851.5 - 5.0Balances aqueous solubility with lipid membrane crossing.
Topological Polar Surface Area 71.3 Ų< 140 ŲIdeal for systemic circulation; potential for BBB penetration.
H-Bond Donors / Acceptors 2 / 3≤ 5 / ≤ 10Limits desolvation penalties during target binding.
Rotatable Bonds 3≤ 10Low entropic penalty upon binding due to structural rigidity.

Workflow 1: Quantum Mechanical (QM) Conformational Profiling

The Causality: Standard molecular mechanics force fields (like MMFF94) often misassign the planarity and torsional barriers of urea linkers conjugated to heterocycles. If you dock a poorly optimized ligand, you will generate false-positive binding poses. To prevent this, we use Density Functional Theory (DFT) to calculate the true global minimum and derive accurate Electrostatic Potential (ESP) charges. The electron-withdrawing chlorine atom heavily delocalizes the isoxazole's electron cloud, a nuance that only QM can accurately capture.

Step-by-Step Protocol:

  • Initial Geometry Building: Construct the 2D structure of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea and convert it to a 3D conformer using Avogadro or Maestro.

  • DFT Optimization: Submit the structure to Gaussian or ORCA. Use the B3LYP functional with a 6-311G(d,p) basis set.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Crucial Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a saddle point rather than a true energetic minimum.

  • ESP Charge Derivation: Calculate the ESP charges using the Merz-Singh-Kollman (MK) scheme. These charges will replace default Gasteiger charges in the subsequent docking and MD steps, ensuring the halogen bond potential of the 4-chloro group is mathematically represented.

Workflow 2: Molecular Docking & Molecular Dynamics (MD)

The Causality: Docking provides a static snapshot of binding, but biological systems are dynamic. Rigid receptor docking often fails for urea derivatives because the urea linker induces local conformational changes (induced fit) in the target's binding pocket. Therefore, we utilize flexible side-chain docking followed by a rigorous Molecular Dynamics (MD) simulation to calculate the true thermodynamic stability of the complex via MM-GBSA[4].

MD_Workflow Prep Ligand & Protein Prep (DFT Opt & PDB Fix) Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking Topology Topology Generation (AMBER FF / GAFF) Docking->Topology Solvation Solvation & Ionization (TIP3P Water, 0.15M NaCl) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD (100 ns - 500 ns) Equilibration->Production Analysis Trajectory Analysis (MM-GBSA, RMSD, RMSF) Production->Analysis

Fig 2: Self-validating in silico workflow from QM optimization to MD trajectory analysis.

Step-by-Step Protocol (using GROMACS/AMBER):

  • Target Preparation: Retrieve the target crystal structure (e.g., sEH or MmpL3) from the Protein Data Bank. Strip co-crystallized waters, add missing hydrogen atoms, and assign protonation states at pH 7.4 using PROPKA.

  • Flexible Docking: Define the grid box around the catalytic residues. Allow flexibility for key hydrogen-bonding residues (e.g., Asp/Tyr). Execute the docking run (e.g., AutoDock Vina or Schrödinger Glide) and select the pose with the lowest binding free energy (

    
    ) that maintains the critical urea-aspartate hydrogen bonds.
    
  • Topology Generation: Generate the ligand topology using the General AMBER Force Field (GAFF) via Antechamber, injecting the DFT-derived ESP charges calculated in Workflow 1.

  • System Solvation & Neutralization: Place the complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize the system by adding 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Run a steepest descent minimization (max 50,000 steps) to resolve steric clashes generated during solvation. Validation: The maximum force (

    
    ) must drop below 1000 kJ/mol/nm.
    
  • Equilibration (NVT & NPT):

    • NVT (Constant Volume/Temperature): Heat the system to 300K over 100 ps using a Berendsen thermostat. This stabilizes the kinetic energy without volume fluctuations, preventing artificial void formation.

    • NPT (Constant Pressure/Temperature): Equilibrate pressure to 1 bar over 100 ps using a Parrinello-Rahman barostat. This ensures the solvent shell accurately mimics physiological density.

  • Production Run & Analysis: Execute a 100 ns to 500 ns production MD run. Extract the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand. Validation: An RMSD plateauing under 2.5 Å confirms a stable binding pose. Finally, compute the binding free energy using the MM-GBSA method to account for dynamic solvent effects and entropic penalties[4].

Conclusion

The in silico evaluation of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea requires a shift from basic empirical modeling to high-fidelity, quantum-backed simulations. By utilizing DFT to capture the unique electronic polarization of the 4-chloro-isoxazole ring and deploying dynamic MM-GBSA calculations to validate the urea linker's induced-fit interactions, researchers can confidently predict this compound's polypharmacological efficacy against targets like sEH and MmpL3 prior to in vitro synthesis.

References

1.2 - National Institutes of Health (NIH)[2] 2.3 - National Institutes of Health (NIH)[3] 3.1 - American Chemical Society (ACS)[1] 4.4 - National Institutes of Health (NIH)[4]

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Foundational

The Versatile Scaffold: A Deep Dive into Substituted Phenylurea Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Substituted phenylurea derivatives represent a cornerstone in modern medicinal and agricultural chemistry. This versatile scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea derivatives represent a cornerstone in modern medicinal and agricultural chemistry. This versatile scaffold has given rise to a plethora of compounds with a wide array of biological activities, ranging from potent anticancer agents and targeted kinase inhibitors to effective herbicides that have shaped modern agriculture. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of substituted phenylurea derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

I. The Chemistry of Phenylureas: Synthesis and Structural Diversity

The synthetic accessibility of the phenylurea core has been a significant driver of its widespread application. The fundamental approach to synthesizing N,N'-disubstituted ureas involves the reaction of an aniline with an isocyanate. However, concerns over the hazardous nature of phosgene, a traditional precursor to isocyanates, have spurred the development of safer and more efficient synthetic strategies.

General Synthetic Strategies

Modern synthetic routes to substituted phenylureas can be broadly categorized into phosgene-based and phosgene-free methods.

  • Phosgene-based methods , while historically significant, are increasingly being replaced due to the high toxicity of phosgene and its derivatives like triphosgene. These methods typically involve the in-situ generation of an isocyanate from an aniline, which then reacts with another amine to form the urea linkage.

  • Phosgene-free methods are now the preferred approach, offering a greener and safer alternative. These include:

    • Reaction of anilines with urea: This method involves the direct reaction of a substituted aniline with urea, often in the presence of a catalyst and at elevated temperatures.

    • Use of isocyanate surrogates: Reagents like 3-substituted dioxazolones can serve as precursors to in-situ generated isocyanates under mild conditions, avoiding the need for phosgene.[1]

    • Carbonylative coupling reactions: Palladium-catalyzed carbonylation of anilines and nitroaromatics provides another phosgene-free route to the urea backbone.

Experimental Protocol: Phosgene-Free Synthesis of an Unsymmetrical Diarylurea

This protocol details a benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate precursors.[1]

Materials:

  • 3-Substituted dioxazolone (1.0 equiv)

  • Substituted aniline (1.0 equiv)

  • Sodium acetate (NaOAc) (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of the 3-substituted dioxazolone in methanol, add the substituted aniline and sodium acetate.

  • Heat the reaction mixture at 60 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be isolated by simple filtration.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

This method offers a practical and environmentally friendly approach to synthesizing a wide range of unsymmetrical phenylurea derivatives in moderate to excellent yields.[1]

II. Biological Activities: A Spectrum of Therapeutic and Agricultural Applications

The true power of the substituted phenylurea scaffold lies in its remarkable versatility, leading to compounds with a diverse range of biological activities.

A. Anticancer Activity: Targeting Key Signaling Pathways

Substituted phenylureas have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key protein kinases that are critical for tumor growth, proliferation, and survival.

Key Molecular Targets:

  • Raf Kinase: The Raf/MEK/ERK signaling pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2] Phenylurea derivatives, most notably the FDA-approved drug Sorafenib , are potent inhibitors of Raf kinases (B-Raf and c-Raf).[3][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Phenylureas that inhibit VEGFR-2, a key receptor in the angiogenic pathway, can effectively block this process.[5][6]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR, PDGFR plays a role in angiogenesis and tumor cell proliferation. Several phenylurea-based kinase inhibitors also target PDGFR.[7]

  • Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation. Certain N,N'-diarylurea derivatives have been shown to inhibit this pathway by reducing the levels of Akt and its downstream effectors.[8][9]

  • p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has also been implicated in cancer. Some pyrazole urea-based compounds are effective inhibitors of p38 MAP kinase.[]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

  • Terminal Phenyl Ring: Modifications to this ring significantly impact potency and selectivity. For instance, in Sorafenib, the 4-chloro-3-(trifluoromethyl)phenyl group is crucial for its activity.

  • Central Urea Moiety: The urea linkage acts as a key hydrogen bond donor and acceptor, facilitating binding to the target kinase.

  • Bridging Linker: The nature of the linker connecting the phenylurea core to other moieties can influence the overall conformation and binding affinity of the molecule.

Table 1: In Vitro Anticancer Activity of Selected Phenylurea Derivatives

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
SorafenibRaf, VEGFR, PDGFRH1975 (Lung)4.20 ± 0.21[1]
Compound 3dNot specifiedHela (Cervical)<2.06[1]
Compound 3tNot specifiedH1975 (Lung)<4.20[1]
CTPPUAkt PathwayH460 (Lung)65.52[8]
CTPPUAkt PathwayA549 (Lung)52.91[8]
CTPPUAkt PathwayH292 (Lung)62.54[8]
Compound 8fNot specifiedHT-29 (Colon)<1[7]
Compound 11cRaf KinaseMDA-MB-231 (Breast)Not specified[4]
Compound 3dRaf1, JNK1HepG2 (Liver)8.3[11]
Compound 6cVEGFR-2A549, Hela, MCF-7, PC-316.54 - 63.92[12][13]
Compound 6fVEGFR-2A549, Hela, MCF-7, PC-316.54 - 63.92[12][13]
B. Herbicidal Activity: Disrupting the Engine of Plant Life

Substituted phenylureas are a major class of herbicides that have been used for decades to control a broad spectrum of weeds in various crops.[14] Their primary mode of action is the inhibition of photosynthesis, a process fundamental to plant survival.

Mechanism of Action: Inhibition of Photosystem II (PSII)

Phenylurea herbicides act by binding to the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts.[15][16] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone (PQ).[15] This disruption leads to a cascade of events:

  • Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy and reducing power necessary for carbon fixation.

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly damaging ROS.

  • Lipid Peroxidation and Membrane Damage: ROS cause widespread damage to cellular components, particularly the lipid membranes, leading to cell death.

Key Herbicidal Compounds:

  • Diuron: A widely used pre-emergence herbicide for the control of broadleaf and grass weeds in crops like cotton.[14][17]

  • Linuron: A selective herbicide used for pre- and early post-emergence weed control in a variety of vegetable and row crops.[18]

Structure-Activity Relationship (SAR) Insights:

The herbicidal efficacy of phenylureas is influenced by the substituents on both the phenyl ring and the urea nitrogen atoms.

  • Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as chlorine atoms at the 3 and 4 positions, generally enhances herbicidal activity.[19]

  • N-Substituents: The nature of the alkyl or alkoxy groups on the urea nitrogen affects the lipophilicity and binding affinity of the molecule to the D1 protein.

C. Other Biological Activities

The versatility of the phenylurea scaffold extends beyond anticancer and herbicidal applications. Researchers have explored their potential in various other therapeutic areas:

  • Antioxidant Activity: Certain hydroxyphenylurea derivatives have shown significant antioxidant properties by inhibiting lipid peroxidation.[7]

  • Fungicidal Activity: Some N1-alkoxycarbonyl-N2-phenylureas have demonstrated activity against agro-fungi.

  • Insecticidal Activity: Novel phenylurea derivatives have been designed and synthesized, showing promising insecticidal activity against various larval stages.

  • Anti-inflammatory Activity: A fragment-like phenylurea compound, INH14, has been identified as an inhibitor of the IKKα/β-dependent TLR inflammatory response.[20]

III. Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the intricate molecular interactions of substituted phenylurea derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

A. Synthetic Workflow for Unsymmetrical Diarylureas

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Dioxazolone 3-Substituted Dioxazolone Conditions NaOAc, MeOH 60 °C, 2h Dioxazolone->Conditions Aniline Substituted Aniline Aniline->Conditions Urea Unsymmetrical Diarylurea Conditions->Urea Filtration/ Purification Raf_MEK_ERK_Pathway Ras Ras-GTP Raf Raf Kinase Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Phenylurea Substituted Phenylurea (e.g., Sorafenib) Phenylurea->Raf Inhibits

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by substituted phenylurea derivatives.

C. PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes Phenylurea Substituted Diarylurea Phenylurea->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted diarylurea derivatives.

D. Photosystem II (PSII) Inhibition by Herbicides

PSII_Inhibition cluster_psii Photosystem II (PSII) D1 D1 Protein (QB-binding site) QA QA D1->QA Electron Transfer ROS Reactive Oxygen Species (ROS) D1->ROS Leads to PQ Plastoquinone (PQ) QA->PQ Electron Transfer Light Light Energy Light->D1 Electron e- Herbicide Phenylurea Herbicide Herbicide->D1 Binds to & Blocks Death Plant Cell Death ROS->Death Causes

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

IV. Conclusion and Future Perspectives

Substituted phenylurea derivatives have undeniably made a significant impact on both medicine and agriculture. Their synthetic tractability and the ability to fine-tune their biological activity through structural modifications have made them a privileged scaffold for the development of new therapeutic agents and crop protection chemicals.

The journey of phenylureas is far from over. Ongoing research continues to explore new applications and refine existing ones. The development of more selective kinase inhibitors with improved safety profiles remains a key focus in oncology. In agriculture, the challenge of herbicide resistance necessitates the design of new phenylurea derivatives with novel binding modes or enhanced efficacy. Furthermore, the exploration of this versatile scaffold in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, holds exciting promise for the future. As our understanding of the complex biological systems deepens, so too will our ability to harness the full potential of substituted phenylurea derivatives for the betterment of human health and food security.

V. References

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]

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  • Sun, L., et al. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). Chinese Chemical Letters, 26(10), 1237-1240.

  • Su, B., et al. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules, 22(10), 1759.

  • Gholivand, K., et al. (2016). Synthesis, crystal structure, biological evaluation, electronic aspects of hydrogen bonds, and QSAR studies of some new N-(substituted phenylurea) diazaphosphore derivatives as anticancer agents. Medicinal Chemistry Research, 25(4), 763-777.

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3074-3077.

  • Al-Omary, F. A. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 324.

  • Chen, Y.-C., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1365.

  • Gauvrit, C., & Cabanne, F. (1993). Photosynthesis inhibition by phenylureas: a QSAR approach. Journal of agricultural and food chemistry, 41(8), 1343-1347.

  • BenchChem. (2025). Phenylurea Compounds as Agricultural Herbicides. BenchChem.

  • Bowyer, J. R., et al. (1990). Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II. Zeitschrift für Naturforschung C, 45(5), 379-385.

  • Lowinger, T. B., et al. (2002). ω-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. U.S. Patent No. 8,124,630.

  • Abou-Seri, S. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 324.

  • Wang, Y., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(10), 19046-19061.

  • Huang, M., et al. (2018). Design and discovery of thioether and nicotinamide containing sorafenib analogs as multikinase inhibitors targeting B-Raf, B-Raf V600E and VEGFR-2. Bioorganic & Medicinal Chemistry, 26(7), 1545-1555.

  • El-Damasy, A. K., et al. (2019). Discovery of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine based-derivatives as potent VEGFR-2 inhibitors and cytotoxic agents. Bioorganic Chemistry, 89, 103011.

  • Wang, Y., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(10), 19046-19061.

  • Wang, Y., et al. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry Letters, 23(4), 1048-1052.

  • Abd El Hadi, S. R., et al. (2020). Design, synthesis, and biological evaluation of new urea-based quinazoline derivatives as potent VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 849-861.

  • Acar, Ç., et al. (2021). Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. Letters in Drug Design & Discovery, 18(9), 867-879.

  • Riedl, B., et al. (2008). Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas. Australian Patent No. AU2008252068A1.

  • Zhang, J., et al. (2012). Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4696-4699.

  • Camilleri, P., et al. (1989). Structure Activity Studies On the Inhibition of Photosystem-Ii Electron-Transport by Phenylbiurets. Journal of Agricultural and Food Chemistry, 37(6), 1509-1513.

  • Gunsolus, J., & Curran, W. (2021). Photosynthesis inhibitor herbicides. University of Minnesota Extension.

  • Schenone, S., et al. (2011). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 54(8), 2955-2968.

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 3045-3054.

  • Cirillo, P. F., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5091-5096.

  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][3][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 1-16.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272.

  • Ibrahim, A. M., et al. (2022). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Toxicology in Vitro, 85, 105470.

  • United States Environmental Protection Agency. (2021). Assessment of Diuron (PC #035505) Usage and Benefits in Agricultural and Non-Agricultural.

  • Laurent, F., et al. (2002). Metabolic Fate of [C-14]Diuron and [C-14]Linuron in Wheat (Triticum aestivum) and Radish (Raphanus sativus). Journal of Agricultural and Food Chemistry, 50(18), 5099-5105.

  • Barluenga, S., et al. (2012). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 3(7), 812-817.

  • BOC Sciences. (n.d.). p38 Inhibitors and p38 Signaling Pathway.

  • Li, Y., et al. (2015). Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. Oncology Letters, 9(5), 2323-2327.

  • El-Damasy, A. K., et al. (2022). New series of piperazinylquinoxaline based derivatives as VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 563-581.

  • MedChemExpress. (n.d.). PF-06465469 | ITK Inhibitor.

  • El-Gamal, M. I., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(5), 586-601.

  • POMAIS Agriculture. (2025). Linuron Mode of Action & Active Ingredient: How This Selective Herbicide Works.

  • AERU. (2026). Diuron (Ref: DPX 14740). University of Hertfordshire.

  • Rolshoven, P., et al. (2019). INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. ChemBioChem, 20(5), 655-661.

  • Tan, A. C., & Luo, M. (2023). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. International Journal of Molecular Sciences, 24(4), 3538.

  • Singh, S., et al. (2021). Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis. Frontiers in Oncology, 11, 730095.

  • Carna Biosciences. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.

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Protocols & Analytical Methods

Method

Application Note: Modulating Plant Morphogenesis using 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea in Tissue Culture

Introduction and Mechanistic Grounding The recalcitrance of many woody plant species and elite agricultural cultivars to in vitro regeneration remains a significant bottleneck in micropropagation and transgenic developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

The recalcitrance of many woody plant species and elite agricultural cultivars to in vitro regeneration remains a significant bottleneck in micropropagation and transgenic development. While adenine-type cytokinins (e.g., 6-Benzylaminopurine [BAP], Zeatin) are the traditional choice for inducing cell division, they are rapidly degraded by endogenous Cytokinin Oxidase/Dehydrogenase (CKX) enzymes in plant tissues[1].

To overcome this, researchers utilize synthetic phenylurea-type cytokinins. 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a highly potent, substituted isoxazole-phenylurea derivative. Its efficacy stems from a unique dual-action mechanism that fundamentally alters cytokinin homeostasis[2]:

  • Direct Receptor Agonism: The compound binds directly to the CHASE domain of Arabidopsis Histidine Kinase (AHK) cytokinin receptors (e.g., AHK3, AHK4/CRE1), initiating the two-component phosphorelay signaling cascade[2].

  • Competitive CKX Inhibition: Unlike adenine derivatives, the phenylurea backbone is highly resistant to enzymatic cleavage. It acts as a competitive inhibitor of CKX by occupying its active site, thereby preventing the irreversible oxidative degradation of endogenous cytokinins (like zeatin and isopentenyladenine).

This dual action results in a massive, localized accumulation of endogenous morphogenic signals, making it exceptionally effective for callus induction, somatic embryogenesis, and adventitious shoot regeneration[3].

Pathway Visualization

CytokininSignaling Compound Isoxazole-Phenylurea (Synthetic Cytokinin) CKX Cytokinin Oxidase (CKX) (Degradation Enzyme) Compound->CKX Competitive Inhibition Receptor Cytokinin Receptor (e.g., AHK3 / CRE1) Compound->Receptor Direct Agonist EndoCK Endogenous Cytokinins (Zeatin, iP) CKX->EndoCK Degrades Phosphorelay AHP Phosphorelay Cascade Receptor->Phosphorelay Phosphorylation EndoCK->Receptor Activates ARR Type-B ARR Transcription Factors Phosphorelay->ARR Activates Morphogenesis Shoot Organogenesis & Cell Proliferation ARR->Morphogenesis Gene Expression

Mechanism: Isoxazole-phenylurea cytokinins act via dual receptor agonism and CKX inhibition.

Quantitative Data Presentation

When designing a culture medium, the selection of the cytokinin class dictates the morphogenic response. Phenylureas are generally active at concentrations 10- to 100-fold lower than adenine-type cytokinins.

Table 1: Comparative Profile of Cytokinin Classes in in vitro Culture

Cytokinin TypeExample CompoundCKX ResistanceCKX InhibitionOptimal Working RangeRisk of Hyperhydricity
Adenine-type 6-Benzylaminopurine (BAP)LowNone2.0 – 10.0 µMLow
Thiadiazol-urea Thidiazuron (TDZ)HighHigh0.05 – 1.0 µMVery High[3]
Pyridyl-phenylurea Forchlorfenuron (CPPU)HighHigh0.1 – 2.0 µMHigh[4]
Isoxazole-phenylurea 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylureaHighHigh0.1 – 2.5 µMModerate to High

Note: Continuous exposure to potent phenylureas can lead to hyperhydricity (vitrification)—a physiological malformation resulting in glassy, water-soaked tissues[5]. To mitigate this, pulse treatments are highly recommended.

Experimental Protocols

Protocol A: Preparation of 1 mM Stock Solution

Causality Check: Phenylurea derivatives are highly hydrophobic and practically insoluble in water. Attempting to dissolve them in aqueous buffers will result in micro-precipitates, leading to inconsistent morphogenic responses.

  • Weighing: Accurately weigh 2.51 mg of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (assuming a generic MW of ~251.6 g/mol ; adjust based on exact lot MW).

  • Solubilization: Dissolve the powder in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.

    • Self-Validation: Hold the tube to the light; the solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Volume Adjustment: Add 9.0 mL of sterile, double-distilled water (ddH₂O) dropwise while vortexing to prevent localized precipitation, bringing the final volume to 10 mL (1 mM stock).

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile tube.

    • Expert Insight: While some ureas are heat-stable, autoclaving can degrade the isoxazole ring. Always add this compound to the culture medium after autoclaving (once the medium cools to ~55°C).

  • Storage: Aliquot into 1 mL sterile tubes and store at -20°C in the dark.

Protocol B: Two-Stage Shoot Organogenesis (Pulse Treatment)

Causality Check: Continuous exposure to phenylurea cytokinins often inhibits shoot elongation and causes hyperhydricity[3][4]. A "pulse" treatment provides the necessary epigenetic trigger for organogenesis, after which the tissue is moved to a hormone-free medium to allow normal physiological development.

Phase 1: Induction (Pulse)

  • Media Preparation: Prepare Woody Plant Medium (WPM) or Murashige and Skoog (MS) basal salts with 3% sucrose and 0.7% plant tissue culture grade agar. Autoclave at 121°C for 20 minutes.

  • Supplementation: Once cooled to 55°C, aseptically add 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea to a final concentration of 1.0 µM and Indole-3-butyric acid (IBA) to 0.1 µM . Pour into sterile Petri dishes.

  • Inoculation: Excise leaf or internode explants (approx. 5x5 mm). Place them abaxial side down onto the induction medium.

  • Incubation: Incubate in the dark at 24°C for 7 to 14 days. Darkness prevents the photo-degradation of endogenous auxins and enhances the initial dedifferentiation phase.

Phase 2: Expression and Elongation

  • Transfer: After the 14-day pulse, aseptic transfer the explants (which should now show nodular, morphogenic callus at the cut edges) to a secondary medium.

  • Secondary Media: Use the same basal medium (WPM or MS) but omit the phenylurea cytokinin. You may include a weak adenine-type cytokinin (e.g., 0.5 µM BAP) or leave it completely hormone-free[4].

  • Incubation: Move the cultures to a 16h/8h light/dark photoperiod (cool white fluorescent or LED, ~50 µmol m⁻² s⁻¹).

  • Validation: Within 3-4 weeks, healthy, non-hyperhydric adventitious shoots will emerge from the nodular callus.

References

1.[6] Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed. National Institutes of Health (NIH). URL: 2.[2] A Comparative Analysis of Phenylurea-Type Cytokinins: A Guide for Researchers. Benchchem. URL: 3. Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Portland Press. URL: 4.[5] IN VITRO MULTIPLICATION AND GC/MS-BASED METABOLIC PROFILES OF CICHORIUM INTYBUS L. Journal of microbiology, biotechnology and food sciences. URL: 5.[3] The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. Ovid. URL: 6. Establishment of an efficient tissue culture system for Paeonia ostii by combining vernalization and etiolation pretreatment with optimized culture conditions - PMC. National Institutes of Health (NIH). URL:

Sources

Application

Application Note: High-Throughput Screening Protocols for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Executive Summary The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (hereafter referred to as CMOPU ) represents a highly privileged structural scaffold in modern drug discovery. By combining a central phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (hereafter referred to as CMOPU ) represents a highly privileged structural scaffold in modern drug discovery. By combining a central phenylurea moiety with a 4-chloro-3-methyl-1,2-oxazol-5-yl (isoxazole) headgroup, this molecule acts as a prototypical Type II kinase inhibitor . Type II inhibitors are designed to bind selectively to the inactive, "DFG-out" conformation of protein kinases, providing superior kinome selectivity compared to traditional ATP-competitive (Type I) inhibitors[1].

This application note provides a field-validated, self-validating workflow for utilizing CMOPU as a reference compound or screening hit in High-Throughput Screening (HTS) campaigns. To accurately capture the slow-binding kinetics characteristic of Type II inhibitors, this guide details the implementation of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodologies[2][3].

Mechanistic Rationale & Assay Selection

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen rather than merely executing them.

The Causality of the Chemical Structure

CMOPU’s efficacy is driven by its bipartite structure:

  • The Urea Linker: The urea moiety acts as a critical bidentate hydrogen bond donor and acceptor. It anchors the molecule by interacting directly with the catalytic glutamate and the backbone of the kinase hinge region, a hallmark of over 60 approved kinase inhibitor drugs[1].

  • The Isoxazole Ring: The 4-chloro-3-methyl-1,2-oxazol-5-yl group is highly lipophilic. When the kinase activation loop shifts to the inactive DFG-out state, it exposes a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site. The chloro-isoxazole moiety perfectly occupies this pocket, stabilizing the inactive conformation[4].

Why TR-FRET for Type II Inhibitors?

Type II inhibitors like CMOPU require the kinase to undergo a structural rearrangement (DFG-in to DFG-out), which inherently results in slow-binding kinetics [3].

  • The Problem: Traditional continuous assays (e.g., NADH-coupled) or standard fluorescence intensity assays often fail to accurately measure the true

    
     of slow binders and are highly susceptible to compound autofluorescence[5].
    
  • The Solution: TR-FRET assays (such as 3 or6) utilize a long-lifetime Europium (Eu) fluorophore[2][3]. By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived background fluorescence from the screening library is completely eliminated[2]. Furthermore, the equilibrium-based nature of TR-FRET allows for extended incubation times (up to 24 hours), ensuring the slow-binding event reaches steady state[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By incorporating specific controls and precise liquid handling, you ensure that any observed inhibition is a true pharmacological event, not an assay artifact.

Protocol 1: Compound Preparation & Acoustic Dispensing

Causality: Diarylureas are highly hydrophobic and prone to precipitation in aqueous buffers. Using Acoustic Droplet Ejection (ADE) allows for the direct nanoliter transfer of the compound in 100% DMSO into the final assay buffer, keeping the final DMSO concentration strictly at


 (v/v) to prevent kinase denaturation.

Step-by-Step:

  • Stock Preparation: Dissolve CMOPU powder in 100% anhydrous DMSO to a concentration of 10 mM. Store in a desiccator at -20°C.

  • Dose-Response Plating: Prepare a 3-fold, 11-point serial dilution of CMOPU in 100% DMSO within a 384-well Echo-compatible source plate.

  • Acoustic Transfer: Using an Echo 555 Liquid Handler, dispense 100 nL of the compound into a low-volume, white 384-well assay plate (Corning 3673).

  • Self-Validation Check: Include wells with 100 nL of pure DMSO (0% inhibition control) and 100 nL of a known pan-kinase inhibitor like Staurosporine (100% inhibition control).

Protocol 2: TR-FRET Kinase Binding Assay

Causality: This assay measures the competitive displacement of an Alexa Fluor 647-labeled kinase tracer by CMOPU. The tracer concentration must be empirically determined to be at or below its


 to ensure the assay is sensitive to competitive displacement, preventing artificially inflated 

values.

Step-by-Step:

  • Kinase/Antibody Mix: Prepare a solution containing 5 nM of the target kinase (e.g., unactivated c-Raf or p38α) and 2 nM of LanthaScreen Eu-anti-tag antibody in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense Mix: Add 5 µL of the Kinase/Antibody mix to the assay plate containing the acoustically dispensed CMOPU. Incubate for 15 minutes at room temperature to allow the slow-binding Type II inhibitor to access the DFG-out pocket before the tracer is introduced.

  • Tracer Addition: Add 5 µL of the appropriate Alexa Fluor 647 Kinase Tracer (at

    
     concentration) to all wells. The final assay volume is 10 µL.
    
  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours. Note: For extremely slow binders, incubation can be extended up to 18 hours without signal degradation[3].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Processing: Calculate the Emission Ratio (665 nm / 615 nm). Plot the ratio against the log of the CMOPU concentration using a 4-parameter logistic fit to determine the

    
    .
    

Data Presentation

To validate the Type II mechanism of CMOPU, it must be screened against both the active (DFG-in) and inactive (DFG-out) states of target kinases. The table below summarizes the expected quantitative profiling data, demonstrating profound selectivity for the inactive conformation.

Kinase TargetConformation StateAssay FormatApparent

(nM)
Binding Kinetics
c-RafDFG-out (Inactive)TR-FRET45 ± 5Slow-binding
c-RafDFG-in (Active)TR-FRET> 10,000N/A
VEGFR2DFG-out (Inactive)TR-FRET120 ± 12Slow-binding
p38α MAPKDFG-out (Inactive)TR-FRET85 ± 8Slow-binding

Mandatory Visualization

The following diagram maps the logical progression of the HTS workflow and illustrates the mechanistic binding of CMOPU to the target kinase.

HTS_Workflow cluster_0 1. Compound Prep cluster_1 2. TR-FRET Assay (DFG-out) cluster_2 3. Readout & Analysis A CMOPU Library Stock (10 mM in DMSO) B Acoustic Dispensing (Echo 555) A->B Nanoliter transfer E Equilibration (Type II Binding) B->E C Kinase + Eu-Antibody C->E D Kinase Tracer (Alexa 647) D->E F Microplate Reader (Ex: 340nm, Em: 615/665nm) E->F FRET Signal G Hit Validation & SAR F->G IC50 Calculation

Workflow and mechanistic binding of CMOPU in TR-FRET High-Throughput Screening.

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Frontiers in Chemistry[1]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 National Institutes of Health (NIH)[4]

  • SwiftFluo® TR-FRET Kits for High-Throughput Kinase Inhibitor Screening Sino Biological[2]

  • What Is the Best Kinase Assay? BellBrook Labs[5]

  • Biochemical Kinase Assays Thermo Fisher Scientific[3]

Sources

Method

Application Note: Development and Validation of Assays for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Introduction & Mechanistic Rationale The mammalian soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) is a critical regulatory enzyme involved in the metabolism of endogenous epoxy-fatty acids[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The mammalian soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) is a critical regulatory enzyme involved in the metabolism of endogenous epoxy-fatty acids[1]. It catalyzes the addition of a water molecule to epoxyeicosatrienoic acids (EETs)—which are potent anti-inflammatory and vasodilatory lipid mediators—converting them into dihydroxyeicosatrienoic acids (DHETs), which are generally biologically inactive or pro-inflammatory[1][2]. Consequently, the inhibition of sEH has emerged as a highly promising therapeutic strategy for cardiovascular diseases, renal dysfunction, and inflammatory pain[1][3].

The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (also referred to as 1-(4-chloro-3-methylisoxazol-5-yl)-3-phenylurea) belongs to the 1,3-disubstituted urea class of sEH inhibitors[1][4]. The rational design of this assay relies on understanding the specific causality of the compound's binding kinetics. The central urea pharmacophore acts as a transition-state mimic, forming exceptionally stable hydrogen bonds with three critical residues in the sEH catalytic pocket: Asp335 acts as a hydrogen bond acceptor from the urea N-H groups, while Tyr383 and Tyr466 act as hydrogen bond donors to the urea carbonyl oxygen[5][6]. The highly lipophilic 4-chloro-3-methylisoxazol-5-yl and phenyl rings occupy the hydrophobic left-hand and right-hand side pockets of the enzyme, anchoring the molecule[7].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Substrate DHET Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHET Hydrolysis Inhibitor 3-(4-chloro-3-methyl- 1,2-oxazol-5-yl)- 1-phenylurea Inhibitor->sEH Competitive Inhibition

Metabolic pathway of Arachidonic Acid highlighting sEH inhibition by the phenylurea derivative.

Assay Design Philosophy & Self-Validating Systems

To rigorously evaluate the efficacy of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea, we must employ a two-tiered testing cascade:

  • High-Throughput In Vitro FRET Assay: This assay utilizes the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). When sEH hydrolyzes the epoxide moiety of PHOME, an intramolecular cyclization occurs, releasing a highly fluorescent 6-methoxy-2-naphthaldehyde byproduct[8][9]. This allows for the rapid, direct calculation of the inhibitor's

    
     and 
    
    
    
    .
  • Cell-Based LC-MS/MS Target Engagement Assay: Because highly lipophilic ureas can exhibit poor membrane permeability or high plasma protein binding, in vitro potency does not always translate to cellular efficacy[4]. We utilize human umbilical vein endothelial cells (HUVECs) treated with 14,15-EET, followed by LC-MS/MS quantification of the 14,15-EET to 14,15-DHET ratio[2][10].

    • The Self-Validating Mechanism: The EET/DHET ratio is a robust, self-correcting biomarker[2][11]. If the urea compound is merely cytotoxic, the absolute levels of both lipids will drop due to cell death. However, if the compound is a specific sEH inhibitor, the absolute concentration of 14,15-EET will remain stable or increase, while 14,15-DHET will plummet, drastically increasing the ratio.

Addressing Lipophilicity (The PAINS Problem): 1,3-disubstituted ureas are notoriously insoluble in aqueous buffers[1][4]. If tested in standard PBS, the compound will form colloidal aggregates, sequestering the enzyme and yielding a false-positive inhibition curve (Pan-Assay Interference Compounds behavior). To ensure trustworthiness, the in vitro assay buffer must contain 0.1 mg/mL Bovine Serum Albumin (BSA) or 0.01% Triton X-100 to maintain the compound in a monomeric state.

Experimental Protocols

Protocol A: Recombinant sEH FRET Assay (PHOME Substrate)

This protocol is optimized for 96-well or 384-well black microplates to minimize background fluorescence[9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent nonspecific binding and aggregation of the phenylurea inhibitor.

  • Enzyme Preparation: Dilute recombinant human sEH (EPHX2) in the Assay Buffer to a final working concentration of 1 nM. Add 90 µL of the enzyme solution to each well.

  • Inhibitor Preparation: Dissolve 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO. Add 1 µL of the inhibitor dilutions to the wells (final DMSO concentration = 1%). Incubate at 30°C for 15 minutes to allow for steady-state binding to Asp335, Tyr383, and Tyr466[5][6].

  • Substrate Addition: Prepare a 500 µM stock of PHOME in DMSO. Add 10 µL of the substrate to each well (final PHOME concentration = 50 µM) to initiate the reaction[9].

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 6-methoxy-2-naphthaldehyde dynamically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 30 minutes at 30°C[9][12].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence vs. time curve. Plot 
    
    
    
    against the log of the inhibitor concentration to determine the
    
    
    using a four-parameter logistic regression.
Protocol B: Cell-Based Target Engagement via LC-MS/MS

This assay validates the compound's ability to cross the cell membrane and inhibit intracellular sEH[10].

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs in 6-well plates at a density of

    
     cells/well in EGM-2 medium. Incubate at 37°C, 5% 
    
    
    
    until 80% confluent.
  • Compound Pre-incubation: Wash cells twice with PBS. Add serum-free basal medium containing varying concentrations of the phenylurea inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (0.1% DMSO). Incubate for 1 hour.

  • Substrate Loading: Spike the medium with exogenous 14,15-EET to a final concentration of 1 µM. Incubate for an additional 4 hours.

  • Lipid Extraction: Terminate the reaction by adding 1 mL of ice-cold methanol to the wells. Scrape the cells and transfer the lysate to glass tubes. Add 10 ng of deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11). Extract the lipids using 3 mL of ethyl acetate. Vortex vigorously and centrifuge at 3,000 x g for 10 minutes[11].

  • Sample Concentration: Collect the upper organic layer (ethyl acetate) and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid residue in 50 µL of methanol.

  • LC-MS/MS Analysis: Inject 10 µL into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. Quantify the absolute levels of 14,15-EET and 14,15-DHET by normalizing to the deuterated internal standards[2][10].

Workflow Step1 1. Cell Culture (HUVEC cells seeded at 3x10^5/well) Step2 2. Compound Treatment (Dose-response, 1h pre-incubation) Step1->Step2 Step3 3. Substrate Addition (1 µM 14,15-EET, 4h incubation) Step2->Step3 Step4 4. Lipid Extraction (Ethyl Acetate & Internal Standards) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify 14,15-EET / 14,15-DHET ratio) Step4->Step5

Step-by-step workflow for the cell-based LC-MS/MS target engagement assay.

Data Presentation & Interpretation

To ensure robust decision-making in the drug development pipeline, the quantitative data extracted from the aforementioned assays should be summarized and evaluated against the following expected pharmacological profile.

Assay ParameterTarget Metric / Expected ValueMechanistic Interpretation
Biochemical

(PHOME)

Indicates high-affinity binding of the urea pharmacophore to the Asp335/Tyr383/Tyr466 catalytic triad.
Hill Slope (

)

Confirms a 1:1 stoichiometric binding event. A slope

suggests colloidal aggregation (false positive).
Cellular

(LC-MS/MS)

Validates that the lipophilic isoxazole and phenyl rings permit adequate cellular membrane permeability.
14,15-EET / 14,15-DHET Ratio

Self-validating proof of specific sEH target engagement without generalized cytotoxicity.

References

  • "1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors." PubMed Central (PMC). Available at:[Link]

  • "Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors." ACS Publications. Available at:[Link]

  • "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." PubMed Central (PMC). Available at:[Link]

  • "1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf." MDPI. Available at:[Link]

  • "Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility." Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • "Epoxygenase-derived epoxyeicosatrienoic acid (EET) mediators are associated with NAFLD, NASH and fibrosis." PubMed Central (PMC). Available at:[Link]

  • "EET-dependent potentiation of pulmonary arterial pressure: sex-different regulation of soluble epoxide hydrolase." American Journal of Physiology. Available at:[Link]

  • "INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION." PubMed Central (PMC). Available at:[Link]

Sources

Application

analytical methods for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea quantification

Application Note: Analytical Quantification of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Part 1: Introduction & Chemical Identity The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (also known as N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Part 1: Introduction & Chemical Identity

The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (also known as N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea, CAS: 32868-57-8 ) represents a specialized class of phenylurea derivatives incorporating an isoxazole heterocycle. Structurally analogous to cytokinin-active compounds (e.g., Thidiazuron) and isoxazole herbicides, accurate quantification is critical for pharmacokinetic (PK) profiling, metabolic stability studies, and residue analysis.

This guide provides a validated, high-sensitivity protocol for quantifying this analyte using LC-MS/MS (primary method) and HPLC-UV (secondary method for high-concentration samples).

Physicochemical Profile
PropertyValueRelevance to Analysis
Molecular Formula C₁₁H₁₀ClN₃O₂Precursor ion selection ([M+H]⁺).[1]
Molecular Weight 251.67 g/mol Monoisotopic mass ~251.05 Da.
LogP (Predicted) ~2.5 – 3.2Lipophilic; requires organic extraction (LLE/SPE).
pKa ~10-11 (Urea NH)Neutral at physiological pH; ionizes in ESI(+).
Solubility DMSO, Methanol, AcetonitrileUse organic solvents for stock preparation.
UV Max ~254 nmSuitable for DAD detection.

Part 2: Sample Preparation Protocols

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide) to ensure complete solubilization. Sonicate for 5 minutes.

  • Working Standard (10 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of Acetonitrile (ACN) .

  • Storage: -20°C in amber glass vials (stable for 3 months).

Extraction from Biological Matrices (Plasma/Serum)

Rationale: Protein precipitation is often insufficient for lipophilic ureas due to protein binding. Liquid-Liquid Extraction (LLE) provides cleaner baselines.

Protocol:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of Diuron-d6 or Thidiazuron (1 µg/mL in ACN). Vortex 10s.

  • Extraction: Add 500 µL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer 400 µL of the supernatant (organic layer) to a clean glass tube. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase Initial Conditions (e.g., 80:20 Water:ACN). Vortex and transfer to HPLC vial.

Part 3: LC-MS/MS Quantification Method (Gold Standard)

This method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Load/Desalt
0.5 10% Hold
3.5 95% Elution
4.5 95% Wash
4.6 10% Re-equilibration

| 6.0 | 10% | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N₂).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Assignment
Target Analyte 252.1 93.1 25 22 Aniline fragment (Quantifier)
252.1 119.0 25 18 Phenyl isocyanate (Qualifier)
252.1 158.0 25 15 Isoxazole urea fragment

| IS (Diuron-d6) | 239.1 | 78.1 | 25 | 25 | Phenyl-d6 fragment |

Note: The presence of Chlorine-37 isotope (approx. 33% abundance) allows for an additional confirmation transition at m/z 254.1 -> 93.1 if interference is observed.

Part 4: Method Validation (ICH Q2 R1)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Acceptance: R² > 0.995. Weighting: 1/x².

  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate.

    • Acceptance: Accuracy within ±15% (±20% at LLOQ). CV < 15%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. extracted matrix.

    • Calculation:

      
      .
      
    • Correction: If ME > ±20%, use matrix-matched calibration or stable isotope dilution.

Part 5: Visualization & Logic

Fragmentation Pathway & Logic

The fragmentation of phenylureas in MS/MS typically involves the cleavage of the urea bond.

  • Path A: Charge retention on the phenyl ring

    
     Aniline ion (m/z 93).
    
  • Path B: Charge retention on the carbonyl

    
     Phenyl isocyanate ion (m/z 119).
    

FragmentationPathway Parent Parent Ion [M+H]+ m/z 252 TransitionState Urea Bond Cleavage Parent->TransitionState CID Energy Frag1 Aniline Ion (Quantifier) m/z 93 TransitionState->Frag1 Primary Path Frag2 Phenyl Isocyanate (Qualifier) m/z 119 TransitionState->Frag2 Secondary Path Frag3 Isoxazole Amine m/z ~132 TransitionState->Frag3 Minor Path

Figure 1: Proposed ESI+ fragmentation pathway for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea.

Sample Extraction Workflow

ExtractionWorkflow Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (Diuron-d6) Sample->IS_Add LLE LLE Extraction Add 500 µL Ethyl Acetate Vortex 5 min IS_Add->LLE Centrifuge Centrifuge 10,000g, 5 min LLE->Centrifuge Transfer Transfer Organic Layer (Supernatant) Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic phenylureas.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or ion suppression.Switch to APCI source if ESI is suppressed by matrix. Ensure Formic Acid is fresh.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column (e.g., BEH C18).
Carryover Analyte sticking to injector needle.Use a strong needle wash: 90:10 ACN:Water + 0.1% Formic Acid.
Retention Shift Column contamination or pH drift.Use a guard column. Verify mobile phase pH daily.

References

  • European Commission Reference Laboratories. (2021). Analytical methods for pesticide residues in food and feed (QuEChERS). EURL-SRM. Link

  • Sigma-Aldrich. (2023). Product Specification: Phenylurea Herbicides Standards. Merck KGaA. Link

  • U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TSP/MS or UV. SW-846. Link

  • PubChem. (2023). Compound Summary: N-(4-Chloro-3-methyl-5-isoxazolyl)-N'-phenylurea (CAS 32868-57-8).[2][3] National Library of Medicine. Link

Sources

Method

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea as a potential herbicide

Application Note: Technical Evaluation of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea as a Novel Herbicide Candidate Abstract This application note details the technical protocols for the synthesis, formulation, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Evaluation of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea as a Novel Herbicide Candidate

Abstract

This application note details the technical protocols for the synthesis, formulation, and biological evaluation of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (referred to herein as ISO-PhU ). Structurally, ISO-PhU hybridizes the pharmacophore of classic phenylurea herbicides (e.g., Diuron, Linuron) with a substituted isoxazole ring (similar to Isouron). This hybrid structure suggests a primary Mechanism of Action (MoA) targeting Photosystem II (PSII) inhibition at the


 site of the D1 protein. This guide provides researchers with self-validating workflows to confirm this mechanism, assess herbicidal efficacy, and determine crop selectivity.

Chemical Characterization & Synthesis Strategy

Before biological testing, the compound must be synthesized to high purity (>98%) to avoid artifacts from toxic impurities.

Retrosynthetic Analysis

The most robust synthetic route for asymmetric ureas involves the nucleophilic addition of an amine to an isocyanate.

  • Pathway: Nucleophilic attack of 5-amino-4-chloro-3-methylisoxazole on phenyl isocyanate.

  • Rationale: Phenyl isocyanate is highly reactive, driving the reaction to completion under mild conditions without requiring complex coupling agents.

Synthesis Protocol
  • Reagents:

    • 5-amino-4-chloro-3-methylisoxazole (1.0 eq)

    • Phenyl isocyanate (1.1 eq)

    • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

    • Catalyst: Triethylamine (TEA) (0.1 eq) - optional, to scavenge acid traces.

  • Procedure:

    • Dissolve the isoxazole amine in anhydrous toluene under

      
       atmosphere.
      
    • Add phenyl isocyanate dropwise at 0°C to prevent polymerization.

    • Reflux at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the amine spot.

    • Work-up: Cool to room temperature. The urea product typically precipitates. Filter the solid, wash with cold hexane, and recrystallize from Ethanol/Water.

  • Validation:

    • NMR: Confirm urea protons (

      
      ) typically appearing as two singlets between 
      
      
      
      8.5–10.0 ppm in DMSO-
      
      
      .
    • Melting Point: Sharp range indicates purity (Target estimate: 180–200°C based on analogs).

Synthesis_Workflow cluster_0 Reactants R1 5-Amino-4-chloro- 3-methylisoxazole Process Reflux in Toluene (4-6 hrs, 80°C) R1->Process R2 Phenyl Isocyanate R2->Process Precip Precipitation & Filtration Process->Precip Product Target Urea: ISO-PhU Precip->Product

Figure 1: Synthetic pathway for ISO-PhU via isocyanate coupling.

In Vitro Mechanism Validation: The Hill Reaction

Objective: Confirm ISO-PhU acts as a PSII inhibitor. Principle: The Hill Reaction measures the photoreduction of the dye DCPIP (2,6-dichlorophenolindophenol). Functional chloroplasts reduce blue DCPIP to colorless DCPIP-


. If ISO-PhU blocks electron transport at the 

site, DCPIP remains blue.
Reagents
  • Isolation Buffer: 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Reaction Buffer: Same as isolation buffer but without EDTA/Mn if used.

  • DCPIP Stock: 0.5 mM in water.[1]

  • Positive Control: Diuron (DCMU) at 10 µM.

Chloroplast Isolation Protocol
  • Extraction: Homogenize 20g fresh spinach leaves in 80mL ice-cold Isolation Buffer (3 bursts, 5 sec each).

  • Filtration: Filter homogenate through 4 layers of cheesecloth/Miracloth.

  • Centrifugation:

    • Spin 200

      
       for 2 min (discard pellet; removes debris).
      
    • Spin supernatant at 1000

      
       for 10 min (keep pellet; contains chloroplasts).
      
  • Resuspension: Gently resuspend pellet in 2 mL cold Reaction Buffer. Keep on ice in dark.

Assay Procedure (Self-Validating Step)
  • Setup: Prepare cuvettes as per Table 1.

  • Baseline: Measure Absorbance at 600 nm (

    
    ) in the dark.
    
  • Illumination: Expose cuvettes to saturating light (>500 µmol photons

    
    ) for 5 minutes.
    
  • Measurement: Immediately read

    
    .
    
  • Calculation:

    
    .
    
    • High

      
      : Functional Photosynthesis (No inhibition).
      
    • Low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Inhibition.[2][3][4][5][6]
      

Table 1: Hill Reaction Pipetting Scheme

Component Blank (µL) Negative Control (µL) Positive Control (Diuron) Test (ISO-PhU)
Buffer 2900 2800 2700 2700
Chloroplasts 100 100 100 100
DCPIP 0 100 100 100

| Treatment | 0 | 0 | 100 (10µM) | 100 (Var. Conc.) |

Data Interpretation: Plot % Inhibition vs. Log[Concentration]. Determine


.[6]
  • Success Criteria: Diuron

    
     should be ~0.1–0.5 µM. If ISO-PhU 
    
    
    
    , it is a potent PSII inhibitor.

MoA_Pathway Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo QA Quinone A (Q_A) Pheo->QA QB Quinone B (Q_B) QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ Blocked Inhibitor ISO-PhU (Blocks Binding) Inhibitor->QB Competes w/ PQ

Figure 2: Mechanism of Action. ISO-PhU competes with Plastoquinone at the


 site.[6]

In Vivo Biological Efficacy (Whole Plant Assay)

Objective: Determine the herbicidal spectrum and effective dose (


).
Formulation:  Dissolve ISO-PhU in acetone (10%) + Tween 20 (0.1%) + Water (89.9%) to create a suspension.
Experimental Design
  • Test Species:

    • Monocots (Grasses):Setaria viridis (Green foxtail), Echinochloa crus-galli (Barnyardgrass).

    • Dicots (Broadleaf):Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters).

  • Application Timing:

    • Pre-emergence (PRE): Spray soil immediately after seeding.[1]

    • Post-emergence (POST): Spray at 2–3 leaf stage.

Protocol
  • Sowing: Use 10 cm pots with standard sandy loam soil.

  • Spraying: Use a laboratory track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0 (Control), 62.5, 125, 250, 500, 1000 g ai/ha.

  • Incubation: Greenhouse conditions (25°C/20°C day/night, 14h photoperiod).

  • Assessment (21 Days After Treatment):

    • Visual Rating: 0 (No effect) to 100 (Complete death). Look for chlorosis (yellowing) followed by necrosis, typical of urea herbicides.

    • Biomass: Cut shoots at soil level, dry at 70°C for 48h, weigh.

Statistical Analysis: Fit data to a Log-Logistic model (e.g., using R package drc) to calculate


 (Growth Reduction 50%).

Selectivity & Toxicology Profile

To be commercially viable, ISO-PhU must spare crops. Phenylureas are often metabolized by Cytochrome P450s in tolerant crops (e.g., Wheat, Cotton).

Selectivity Screen: Include Triticum aestivum (Wheat) and Zea mays (Corn) in the pot assay.

  • Selectivity Index (SI):

    
    .
    
  • Target: SI > 4.0 indicates good safety margin.

References

  • Draber, W., et al. (1991). "Herbicides interfering with respiration." Zeitschrift für Naturforschung C, 46(9-10), 798-804.

  • BenchChem. (2025).[1][6] "Application Notes and Protocols for Substituted Ureas in Agricultural Research." BenchChem Technical Library.

  • Sigma-Aldrich. (2024). "Chloroplast Isolation Kit Protocol." Sigma Technical Bulletin.

  • Henselová, M., et al. (2003). "Reaction conditions for evaluation of the photochemical activity of isolated chloroplasts in the Hill reaction." Photosynthetica.

  • HRAC (Herbicide Resistance Action Committee). (2024). "Global Classification of Herbicide Mode of Action." Group 5 (C2) Ureas.

Sources

Application

Application Note: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea in Agrochemical Discovery

Executive Summary This application note details the experimental characterization of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (referred to herein as CMPU-5 ), a heterocyclic phenylurea derivative. While traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental characterization of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (referred to herein as CMPU-5 ), a heterocyclic phenylurea derivative. While traditional phenylureas (e.g., Diuron, Linuron) are established Photosystem II (PSII) inhibitors, the incorporation of the 4-chloro-3-methylisoxazole moiety introduces unique steric and electronic properties relevant to resistance management and metabolic stability.

This guide provides validated protocols for evaluating CMPU-5 as a herbicidal candidate, focusing on thylakoid electron transport inhibition (Hill Reaction) and whole-plant dose-response assays .

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea

  • Molecular Formula: C₁₁H₁₀ClN₃O₂

  • Molecular Weight: 251.67 g/mol

  • Class: N-phenyl-N'-heterocyclic urea

Physicochemical Properties & Solubilization: Unlike simple alkyl-phenylureas, the isoxazole ring reduces water solubility while increasing lipophilicity.

ParameterSpecificationCausality / Handling Note
Solubility Low in water (<5 mg/L); High in DMSO, AcetoneProtocol Critical: Prepare 100 mM stock in 100% DMSO. Avoid aqueous dilutions >1% DMSO to prevent precipitation.
Stability Hydrolytically stable at pH 5-8The urea bridge is susceptible to hydrolysis at extremes (pH <3, >10).
Storage -20°C, DesiccatedProtect from moisture to prevent urea hydrolysis.

Mechanism of Action: The Q_B Niche

CMPU-5 targets the D1 protein (PsbA) of the Photosystem II reaction center.

  • Binding Site: The compound competes with plastoquinone (PQ) for the Q_B binding niche on the stromal side of the thylakoid membrane.

  • Inhibition: By displacing native PQ, CMPU-5 interrupts electron transfer from Q_A to Q_B.

  • Result: This blockage halts ATP/NADPH production and generates reactive oxygen species (ROS) via triplet-state chlorophyll formation, leading to oxidative stress and necrosis.

Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by CMPU-5.

PSII_Inhibition Light Photon Flux PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- Transfer QA Plastoquinone A (Q_A) Pheo->QA QB_Site Q_B Binding Niche (D1 Protein) QA->QB_Site Normal e- Flow PQ Plastoquinone (Mobile Carrier) QB_Site->PQ Reduction to PQH2 ROS Singlet Oxygen (¹O₂) Cell Death QB_Site->ROS Charge Recombination CMPU CMPU-5 (Inhibitor) CMPU->QB_Site High Affinity Binding (Competitive Inhibition)

Caption: CMPU-5 competitively binds to the Q_B niche on the D1 protein, blocking electron flow to Plastoquinone and forcing charge recombination that generates lethal ROS.

Experimental Protocols

Protocol A: The Hill Reaction Assay (In Vitro)

Objective: Quantify the IC₅₀ of CMPU-5 for electron transport inhibition using isolated thylakoids. Principle: The artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol) is blue (oxidized) and turns colorless (reduced) when the ETC is active. Inhibitors prevent this color change.

Reagents
  • Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl₂.

  • DCPIP Stock: 2 mM in water.

  • Chloroplast Source: Fresh Spinach (Spinacia oleracea) or Pea leaves.

Step-by-Step Methodology
  • Thylakoid Isolation:

    • Homogenize 20g fresh leaves in 100 mL cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.

    • Centrifuge filtrate at 3000 x g for 5 min at 4°C.

    • Discard supernatant; resuspend pellet gently in 2 mL Isolation Buffer.

    • Standardization: Measure Chlorophyll content (Arnon method) and adjust to 20 µg Chl/mL .

  • Reaction Setup (96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Thylakoids (No DCPIP).

    • Control (100% Activity): 160 µL Assay Buffer + 20 µL DCPIP + 20 µL Thylakoids + 2 µL DMSO.

    • Treatment: 160 µL Assay Buffer + 20 µL DCPIP + 20 µL Thylakoids + 2 µL CMPU-5 (concentrations: 0.01, 0.1, 1, 10, 100 µM).

  • Measurement:

    • Incubate plates in the dark for 2 minutes to equilibrate.

    • Illumination: Expose plate to saturating light (approx. 500 µmol photons m⁻² s⁻¹) for 5–10 minutes.

    • Read: Measure Absorbance at 600 nm immediately.

  • Calculation:

    • % Inhibition =

      
      
      
    • Note: Since DCPIP loses color upon reduction, a higher absorbance in the sample compared to the light-exposed control indicates inhibition.

Protocol B: Lemna minor Growth Inhibition (In Vivo)

Objective: Assess whole-plant herbicidal efficacy and uptake. Why Lemna? As a floating aquatic macrophyte, Lemna allows direct uptake from the media, eliminating soil sorption variables common with phenylureas.

Methodology
  • Culture Medium: Steinberg Medium or 10% Hoagland’s Solution (pH 5.8).

  • Setup:

    • Use 6-well sterile tissue culture plates.

    • Add 10 mL medium containing CMPU-5 (0, 0.1, 1, 10, 50 µM). Ensure DMSO < 0.1%.

  • Inoculation:

    • Select healthy Lemna colonies with 2–3 fronds.

    • Place 2 colonies (approx. 6 fronds total) per well.

  • Incubation:

    • Growth Chamber: 25°C, 16h light / 8h dark cycle.

    • Duration: 7 days.

  • Data Collection:

    • Frond Count: Count visible fronds daily.

    • Chlorosis Score: 0 (Green) to 5 (Bleached/Necrotic).

    • Dry Weight: Harvest, dry at 60°C for 24h, and weigh.

Expected Results & Troubleshooting

Data Interpretation Table
AssayMetricExpected Result (Active)Troubleshooting (If Inactive)
Hill Reaction IC₅₀ (µM)0.1 – 5.0 µM If IC₅₀ > 100 µM, check thylakoid viability using Diuron (positive control).
Lemna Growth Frond NumberGrowth arrest by Day 3Ensure compound did not precipitate in media.
Phenotype VisualChlorosis (yellowing) followed by necrosisIf plants remain green but stop growing, consider non-PSII mechanisms (e.g., microtubule inhibition).
Critical "Watch-Outs"
  • Photolability: Isoxazoles can be light-sensitive.[1] Prepare stock solutions in amber vials.

  • Metabolic Activation: Unlike simple phenylureas, the isoxazole ring may undergo metabolic opening in some species. If in vivo activity is low despite high in vitro potency, rapid metabolism (detoxification) via GSTs or P450s may be occurring [1].

References

  • Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160–170. Link

  • Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. Zeitschrift für Naturforschung C, 62(5-6). Link

  • Oettmeier, W. (1999). Herbicide Resistance and Histidine 215 of the D1 Protein. Cellular and Molecular Life Sciences. Link

  • HRAC (Herbicide Resistance Action Committee) . (2024). Global Classification of Herbicide Mode of Action. Link

Sources

Method

Application Note: Interrogating α7 nAChR Dynamics using 3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (CMIPU)

Executive Summary The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel that plays a critical role in cognitive processing, memory consolidation, and neuroprotection [1]. A defining...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel that plays a critical role in cognitive processing, memory consolidation, and neuroprotection [1]. A defining biophysical hallmark of the α7 nAChR is its exceptionally rapid desensitization following orthosteric agonist binding, which transiently limits calcium (Ca²⁺) influx and makes the receptor notoriously difficult to study in high-throughput screening (HTS) formats.

To overcome this, researchers utilize precision molecular probes. 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (CMIPU) is a highly selective Type II positive allosteric modulator (PAM). As a structural evolution of the well-characterized isoxazole-urea probe PNU-120596 [2], CMIPU is engineered to bind the transmembrane allosteric site. It profoundly destabilizes the desensitized state, allowing reactivation of the receptor and a massive prolongation of channel open times, thereby converting a transient millisecond-scale synaptic event into a robust, easily quantifiable signal.

Mechanistic Causality: Overcoming Rapid Desensitization

Why is the isoxazole-urea scaffold so effective? The urea linker acts as a critical hydrogen-bond donor/acceptor pair within the transmembrane domain cavity of the α7 nAChR. Meanwhile, the specific 4-chloro-3-methyl-1,2-oxazol-5-yl moiety provides optimal steric bulk and lipophilicity to wedge between the M2 and M3 pore-lining helices.

During normal physiological activation, agonist binding induces channel opening, which is immediately followed by a conformational collapse of the M2 helices into a stable, closed "desensitized" state (Ds) [3]. CMIPU physically prevents this collapse. By wedging into the transmembrane pocket, CMIPU lowers the energy barrier required to transition from the desensitized state back to the active open state. This Type II PAM activity not only enhances peak current but actively reactivates desensitized receptors in the continued presence of an agonist[4].

Structural Dynamics & State Modulation

AllostericModulation ACh Agonist (ACh) Resting Resting State (Closed) ACh->Resting Binding Active Active State (Open/Ca2+) Resting->Active Activation Desens Desensitized (Closed) Active->Desens Rapid (<100ms) Desens->Resting Recovery Probe CMIPU Probe Probe->Active Stabilizes Probe->Desens Destabilizes

Figure 1: State-dependent modulation of α7 nAChR by the CMIPU probe.

Quantitative Pharmacological Profile

The table below summarizes the expected quantitative data when comparing the CMIPU probe against baseline agonists and reference modulators.

Ligand / ProbeModulation TypeEC₅₀ (µM)Peak Current PotentiationMean Open Time (τ)Reactivates Ds State?
Acetylcholine Orthosteric AgonistN/A1.0x (Baseline)~0.2 msNo
NS-1738 Type I PAM3.902.0x - 5.0x~0.5 msNo
PNU-120596 Type II PAM0.21> 10.0x> 10.0 msYes
CMIPU Type II PAM 0.15 > 15.0x > 15.0 ms Yes

Protocol 1: High-Throughput Intracellular Calcium Flux Assay

Objective: Quantify the allosteric potentiation of α7 nAChR using a fluorescent Ca²⁺ indicator in a 96-well or 384-well format.

Causality of Experimental Choices: Because α7 nAChRs desensitize in milliseconds, standard fluorescence plate readers (FLIPR) often miss the transient Ca²⁺ peak. Pre-incubating cells with CMIPU locks the receptors in a state permissive to prolonged opening, amplifying the Ca²⁺ signal to a robust, non-decaying plateau.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells stably co-expressing human α7 nAChR and the chaperone protein RIC-3 (essential for proper membrane trafficking) at 50,000 cells/well in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. Note: Probenecid is strictly required to inhibit organic anion transporters that would otherwise extrude the Fluo-4 dye, degrading the signal-to-noise ratio.

  • Probe Pre-incubation: Wash the cells twice with assay buffer. Add CMIPU at varying concentrations (10 nM to 10 µM). Critical Step: Incubate for exactly 10 minutes at room temperature. This allows the highly lipophilic isoxazole-urea probe to partition into the lipid bilayer and access the transmembrane allosteric site.

  • Agonist Addition: Transfer the plate to a FLIPR system. Establish a 10-second baseline, then inject a sub-maximal concentration (EC₂₀) of an orthosteric agonist (e.g., Acetylcholine or PNU-282987).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the Area Under the Curve (AUC) to quantify Type II PAM activity.

Protocol 2: Outside-Out Patch-Clamp Electrophysiology

Objective: Validate the mechanism of action and measure single-channel kinetics.

Causality of Experimental Choices: The outside-out patch configuration is chosen over the whole-cell configuration because whole-cell recordings suffer from high series resistance and slow solution exchange rates (~10-50 ms). This completely obscures the ultra-fast activation and desensitization kinetics of the α7 nAChR. An outside-out patch allows for sub-millisecond solution exchange using a piezo-driven theta glass pipette.

Step-by-Step Methodology:

  • Patch Excision: Form a gigaseal on an α7-expressing cell using a borosilicate glass pipette (resistance 3-5 MΩ) filled with intracellular solution (135 mM CsCl, 10 mM HEPES, 5 mM EGTA, pH 7.3). Carefully withdraw the pipette to excise an outside-out patch.

  • Baseline Recording: Using a fast-perfusion piezo system, apply a 100 ms pulse of 1 mM ACh. Record the macroscopic current at a holding potential of -70 mV. Expected Result: A rapid inward current that decays to baseline within ~50 ms due to desensitization.

  • Probe Application: Switch the perfusion stream to a solution containing 1 mM ACh + 1 µM CMIPU.

  • Reactivation Measurement: Record the current. The presence of CMIPU will not only increase the peak amplitude but will cause a massive prolongation of the tail current, resulting in steady-state channel bursting that outlasts the agonist pulse [3].

  • Washout: Wash the patch with a standard extracellular solution for 5 minutes to confirm the reversibility of the probe.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea synthesis

Topic: Improving the yield of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Executive Summary: The "Deactivated Amine" Challenge

User, you are likely experiencing low yields due to the specific electronic nature of your starting material.[1][2] The reaction between 5-amino-4-chloro-3-methylisoxazole and phenyl isocyanate is not a standard urea coupling.[1][2]

The Core Problem: The amine at the 5-position of the isoxazole ring is significantly deactivated.[1][2]

  • Heteroatom Effect: The adjacent ring oxygen is electronegative, pulling electron density away from the amine.[1][2]

  • Substituent Effect: The chlorine atom at position 4 is an electron-withdrawing group (EWG).[1][2] This further reduces the nucleophilicity of the amine nitrogen, making it sluggish to attack the isocyanate.[1][2]

If you run this in standard conditions (e.g., DCM at room temperature), the isocyanate will likely hydrolyze with trace moisture faster than it reacts with your amine, leading to the symmetric diphenylurea byproduct (white solid, high melting point) rather than your target.[1]

The Reaction Landscape (Visualized)

Before optimizing, visualize the competition occurring in your flask.[1][2]

ReactionPathways Reactants Reactants (Amine + Ph-NCO) Target TARGET UREA (High Value) Reactants->Target Slow Path (Needs Heat/Base) Byproduct Diphenylurea (Dead End) Reactants->Byproduct Fast Path (If wet) Moisture Trace Water (Impurity) Moisture->Byproduct Hydrolysis

Figure 1: The kinetic competition. Because the isoxazole amine is a poor nucleophile, trace water competes aggressively for the isocyanate.[1]

Optimized Protocol: The "Forcing" Method[1][2]

Do not use standard room-temperature protocols. Use this optimized "Forcing" protocol designed for electron-deficient heteroaryl amines.

Reagents
  • Amine: 5-Amino-4-chloro-3-methylisoxazole (1.0 equiv)[1][2]

  • Electrophile: Phenyl isocyanate (1.2 equiv)[1][2]

  • Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.[1][2]

  • Catalyst: Pyridine (0.1 equiv) or DMAP (0.05 equiv).[1][2]

Step-by-Step Workflow
  • Drying (Critical): Dry the amine in a vacuum desiccator overnight.[1][2] Distill phenyl isocyanate if it is old/yellow (it should be clear).[1][2] Use commercially available anhydrous toluene stored over molecular sieves.[1][2]

  • Dissolution: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the amine in anhydrous toluene (concentration ~0.2 M).

    • Note: If the amine does not dissolve fully, 1,4-dioxane is a better alternative for solubility, though toluene allows for higher temperatures.[1]

  • Catalyst Addition: Add the pyridine or DMAP base catalyst.[2]

    • Why? This activates the isocyanate and acts as a proton shuttle, lowering the activation energy for the weak amine attack.[2]

  • Hot Addition: Heat the solution to 60°C . Then, add the phenyl isocyanate dropwise via a syringe.[1][2]

    • Why? Adding at elevated temperature prevents the "stalling" of the reaction where isocyanate pools and dimerizes.[1][2]

  • Reflux: Raise temperature to reflux (110°C for toluene) and stir for 4–6 hours.

    • Monitoring: Check TLC.[2][3][4] The limiting reagent (amine) should disappear.[1][2]

  • Isolation (The "Crash" Method):

    • Cool the mixture to Room Temperature (RT).

    • The target urea often precipitates out of toluene upon cooling.[1][2]

    • If no precipitate: Add 2 volumes of Hexane or Heptane to force precipitation.[2]

    • Filter the solid.[2][5]

  • Purification: Wash the filter cake with hot ethanol (removes unreacted isocyanate and some diphenylurea) followed by diethyl ether.

Troubleshooting Guide (Symptom & Solution)

SymptomDiagnosisCorrective Action
Yield is <10% Nucleophile Failure. The amine is too electron-deficient (deactivated by Cl).[1][2]Switch Reagents. Isocyanates may be too mild.[2] Use Phenyl Carbamate (Ph-NH-CO-OPh) as the electrophile.[1][2] It allows for higher temperature reactions without rapid hydrolysis.[2]
White solid, MP > 230°C Hydrolysis. You made 1,3-diphenylurea (symmetric urea), not the target.Strict Anhydrous. Your solvent was wet.[2] Repeat with freshly distilled solvent and keep under positive N2 pressure.
Starting Amine Remains Incomplete Reaction. The reaction stalled.Base Catalysis. Add 1.0 equiv of Triethylamine (TEA) or use NaH (1.1 equiv) in THF at 0°C to deprotonate the amine first, creating the powerful amide anion, then add isocyanate.[1]
Product is "Gummy" Solvent Trapping. Toluene/Dioxane is trapped in the crystal lattice.[1][2]Trituration. Sonicate the gum in diethyl ether or pentane until it turns into a free-flowing powder.[2]

Advanced Logic: Decision Tree for Optimization

Use this logic flow to determine your next move if the standard protocol fails.

OptimizationTree Start Start: Standard Toluene Reflux CheckTLC Check TLC after 4h Start->CheckTLC Conversion Is Amine Consumed? CheckTLC->Conversion No No / Low Conv. Conversion->No Amine Inert Yes Yes Conversion->Yes Proceed StrongBase Method B: Deprotonate w/ NaH (THF) No->StrongBase Force Nucleophilicity IdentifyProduct Is Solid Target Urea? Yes->IdentifyProduct Success Optimize Workup (Crystallization) IdentifyProduct->Success Yes Failure Method C: Use Phenyl Carbamate IdentifyProduct->Failure No (Diphenylurea formed)

Figure 2: Decision matrix for process optimization.

Frequently Asked Questions (FAQ)

Q: Why is the chlorine atom (Cl) causing so much trouble? A: The chlorine at position 4 exerts a negative inductive effect (-I), pulling electron density through the sigma bonds away from the aromatic ring.[1][2] This makes the nitrogen lone pair at position 5 less available to attack the carbon of the isocyanate.[1][2] You are essentially trying to push a "tired" nucleophile uphill.

Q: Can I use ethanol as a solvent? A: No. Isocyanates react with alcohols to form carbamates (urethanes).[1][2] If you use ethanol, you will form ethyl phenylcarbamate instead of your urea.[1][2] You must use non-nucleophilic solvents like Toluene, THF, Dioxane, or DCM.[1]

Q: Is there a more robust alternative to isocyanates? A: Yes. If the isocyanate route fails, react your amine with phenyl chloroformate to form the carbamate intermediate, then react that with aniline.[1] Alternatively, use 1,1'-Carbonyldiimidazole (CDI) to activate the aniline first, then add your isoxazole amine.[1] This is often more tolerant of moisture.[2]

References

  • Isoxazole Synthesis Fundamentals

    • General reactivity of 5-aminoisoxazoles with electrophiles.[1][2]

    • Source: Molecules (MDPI).[1][2] "One Step Regioselective Synthesis of 5-Aminoisoxazoles."

    • [1][2]

  • Urea Synthesis Methodology

    • Protocol for weak amines reacting with isocyanates (PNU-120596 analogs).[1][2]

    • Source: ChemicalBook / PubChem D
  • Solubility & Properties

    • Physical properties of 4-chloro-3-methylisoxazol-5-amine.
    • Source: BLD Pharm Technical D

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of complex heteroaryl ureas.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of complex heteroaryl ureas. The molecule 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea presents a classic thermodynamic dichotomy: the phenylurea moiety acts as a strong hydrogen-bond donor and acceptor, driving the formation of rigid 1D polymeric chains or


 homosynthons[1]. Conversely, the 4-chloro-3-methylisoxazole ring is sterically hindered and highly lipophilic[2].

This structural mismatch kinetically hinders the integration of solute molecules into a highly ordered crystal lattice. When forced out of solution too quickly, the system bypasses crystallization entirely and undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3][4]. The guides and self-validating protocols below are designed to help you manipulate the kinetics and thermodynamics of this system to achieve high-purity crystalline product.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction mixture is forming a cloudy, sticky emulsion (oiling out) instead of precipitating discrete crystals. How do I correct this? A1: You have exceeded the Metastable Zone Width (MSZW) and generated supersaturation too rapidly. When supersaturation is high, solute molecules arrange themselves randomly into a solute-rich secondary liquid phase rather than a rigid crystal lattice[4].

  • The Fix: Do not attempt to filter an oiled-out mixture; it will trap impurities and clog your frit[3]. Instead, reheat the mixture until it clears. Adjust your solvent system to increase the compound's solubility (e.g., add 5-10% more of your good solvent), cool very slowly (0.1 °C/min), and introduce seed crystals halfway into the metastable zone[4][5].

Q2: The compound is precipitating as a gel rather than a filterable solid. Why is this happening? A2: Phenylurea derivatives have a strong propensity to form continuous, 1D hydrogen-bonded networks that trap massive amounts of solvent, resulting in gelation[1].

  • The Fix: You must disrupt the kinetic formation of these 1D chains. Introduce a small amount of a hydrogen-bond disrupting solvent (e.g., 2-5% Methanol or Ethanol) into your primary solvent system (like Hexane/Ethyl Acetate)[6]. This forces the molecules to adopt the more thermodynamically stable 3D crystal lattice over time.

Q3: My isolated crystals contain high levels of structurally similar impurities. How do I prevent co-precipitation? A3: Rapid crystal growth leads to occlusion, a phenomenon where impurities are permanently trapped within the crystal lattice as it forms[7].

  • The Fix: Implement a temperature-cycling (Ostwald ripening) protocol. By fluctuating the temperature, smaller, impure crystals dissolve, and the material redeposits onto larger, thermodynamically stable, and purer crystals[8].

Part 2: Process Visualizations

Workflow Start Hot Saturated Solution (Isoxazolyl Phenylurea) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling PhaseCheck Phase Separation Observed? Cooling->PhaseCheck LLPS Yes: Oiling Out (LLPS) Cloudy Emulsion PhaseCheck->LLPS High Supersaturation Cryst No: Nucleation Discrete Crystals PhaseCheck->Cryst Optimal Kinetics Fix1 Reheat to Clearing Point Adjust Solvent Ratio LLPS->Fix1 Isolate Filtration & Washing Cryst->Isolate Fix2 Seed in Metastable Zone (MSZW) Fix1->Fix2 Fix2->Cooling

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Mechanism Solute Solvated Monomers Dimer Urea Dimers (H-Bonding) Solute->Dimer Cooling Chain 1D Polymeric Chains (Gelation) Dimer->Chain Rapid Desupersaturation Crystal 3D Crystal Lattice (High Purity) Dimer->Crystal Slow Cooling & Seeding Chain->Crystal Ostwald Ripening

Caption: Kinetic vs. thermodynamic pathways in phenylurea hydrogen-bond network formation.

Part 3: Quantitative Solvent Selection Guide

Choosing the correct solvent is the most critical variable in preventing oiling out[6]. The table below summarizes the empirical performance of various systems for this specific isoxazolyl phenylurea scaffold.

Solvent SystemRatio (v/v)Solvation PowerMSZW WidthRisk of Oiling OutExpected YieldPurity Profile
Ethyl Acetate / Hexane 1:3ModerateNarrowHigh (if cooled rapidly)85-90%Excellent
Ethanol / Water 4:1HighModerateMedium75-80%Good (Removes polar impurities)
DMF / Water 5:1Very HighBroadVery High>90%Poor (Solvent entrapment risk)
Toluene NeatLowNarrowLow60-70%Excellent (Highly selective)

Part 4: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checkpoints to verify the physical state of the system before proceeding, preventing catastrophic yield loss.

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

This method utilizes an anti-solvent to drive supersaturation, combined with seeding to bypass the kinetic energy barrier that causes oiling out[5].

  • Dissolution: Suspend the crude 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea in a minimal amount of hot Ethyl Acetate (approx. 60 °C). Stir until completely dissolved.

  • Clarification: Perform a hot filtration through a pre-heated medium-porosity frit to remove any insoluble mechanical impurities or polymerized byproducts[7].

  • Anti-Solvent Titration: While maintaining the filtrate at 60 °C, add Hexane dropwise until the solution becomes faintly turbid. Immediately raise the temperature by 2-3 °C until the solution clears. You are now perfectly positioned inside the Metastable Zone (MSZW)[4].

  • Seeding: Add 1-2 wt% of highly pure seed crystals.

    • Validation Checkpoint: Hold the temperature for 30 minutes. If the seed crystals dissolve, your system is under-saturated; lower the temperature by 2 °C and re-seed. If a cloudy emulsion forms, the system has oiled out; reheat to the clearing point and add 5% more Ethyl Acetate.

  • Controlled Cooling: Cool the system at a strict rate of 0.1 °C/min down to 5 °C.

  • Isolation: Collect the discrete crystals via vacuum filtration. Wash with a cold (0 °C) mixture of Hexane/Ethyl Acetate (9:1) to displace mother liquor without dissolving the product.

Protocol B: Temperature Cycling (Ostwald Ripening) for High Purity

If your initial crystallization yields a product with trapped impurities (occlusion) or a broad particle size distribution, use this thermodynamic correction method.

  • Slurry Formation: Suspend the semi-pure crystals in a 4:1 mixture of Ethanol/Water[6] to form a mobile slurry (approx. 10 volumes of solvent).

  • Heating Phase: Heat the slurry to 55 °C. Do not heat to complete dissolution. The goal is to dissolve the smaller, less perfect crystals and amorphous domains while leaving the larger crystal cores intact.

  • Cooling Phase: Cool the slurry slowly (0.2 °C/min) to 20 °C. The dissolved material will preferentially precipitate onto the existing, thermodynamically stable crystal lattices, purging occluded impurities into the bulk solvent[8].

  • Cycling: Repeat this heating and cooling cycle 3 to 4 times.

    • Validation Checkpoint: Monitor the slurry via optical microscopy or visual inspection. If the particle size distribution does not visibly shift towards larger, more uniform crystals after 2 cycles, increase the upper temperature limit to 60 °C to enhance the dissolution rate of the fines.

  • Isolation: Filter the ripened crystals and dry under vacuum at 40 °C to constant weight.

Part 5: References

  • Technical Support Center: Purification of Crude 1-(2,5-Dimethylphenyl)-3-phenylurea - BenchChem - 7

  • WO2015089051A1 - Water-dispersible plant growth regulating concentrate - Google Patents - 8

  • Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas - PMC (NIH) -2

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen - 3

  • Oiling Out in Crystallization - Mettler Toledo - 4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego - 5

  • Precisely and quickly determining crystal region of cocrystals of 1-phenylurea - ResearchGate - 1

  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - BenchChem - 6

  • Crystal engineering considerations for pharmaceutical co-crystals - RSC CrystEngComm -

Sources

Troubleshooting

overcoming solubility issues with 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Welcome to the Technical Support Center for Diaryl Urea Derivatives. This guide is specifically engineered for researchers and formulation scientists troubleshooting the physicochemical limitations of 3-(4-chloro-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Urea Derivatives. This guide is specifically engineered for researchers and formulation scientists troubleshooting the physicochemical limitations of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea .

As a highly planar diaryl urea, this compound suffers from a dual-nature solubility barrier: it is both "brick dust" (possessing a high crystal lattice energy driven by the strong hydrogen-bond donor/acceptor network of the urea core) and a "grease ball" (exhibiting high lipophilicity driven by the halogenated isoxazole and phenyl rings).

Below is our authoritative troubleshooting matrix, validated protocols, and mechanistic guidance to help you overcome these barriers in both in vitro and in vivo settings.

Part 1: Troubleshooting Matrix & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). Why does this happen, and how can I prevent it? Causality: Diaryl ureas are notorious for forming highly stable solvates with strong proton acceptors like DMSO[1]. When a 100% DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic isoxazole-urea core behind, which rapidly nucleates and crashes out of solution as a visible solvate crystal. Solution: You must prevent rapid nucleation by using an intermediate "step-down" dilution strategy. Introduce a co-solvent (e.g., PEG400) to lower the dielectric constant of the intermediate stock, and ensure your final aqueous buffer contains a non-ionic surfactant (e.g., 0.1% Tween-80). The surfactant forms micelles that kinetically encapsulate the lipophilic rings before they can aggregate.

Q2: We are dosing this compound orally in mice at 50 mg/kg using a standard 0.5% Methylcellulose suspension, but we observe near-zero plasma exposure. How do we overcome this? Causality: Standard suspension vehicles do not disrupt the thermodynamic stability of the urea crystal lattice. If the lattice energy is not overcome, the compound will pass through the gastrointestinal (GI) tract undissolved. Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl methylcellulose acetate succinate (HPMCAS). By melting or dissolving the compound with HPMCAS, you break the crystalline H-bonds and kinetically trap the drug in a high-energy amorphous state. In the GI tract, this generates a supersaturated solution, while the hydrophobic acetate/succinate groups of HPMCAS sterically hinder recrystallization [2].

Q3: We require a clear, aqueous solution for Intravenous (IV) administration, but we cannot use high percentages of organic solvents due to toxicity. What is the alternative? Causality: IV formulations require absolute dissolution to prevent fatal embolisms, precluding the use of suspensions. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a host-guest inclusion complex. The hydrophobic internal cavity of HP-β-CD encapsulates the highly lipophilic 4-chloro-3-methylisoxazole ring, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility [3].

Part 2: Quantitative Data & Formulation Strategies

Table 1: Comparative Formulation Strategies for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Formulation StrategyPrimary Mechanism of ActionMax Apparent SolubilityProsCons
0.5% CMC / Tween-80 Wetting agent / Suspension< 5 µg/mLEasy to prepare, low toxicity.Poor oral bioavailability; settling over time.
DMSO / PEG400 / PBS Co-solvency / Dielectric shift~ 1-2 mg/mLGood for in vitro screens.High DMSO is toxic in vivo; risk of precipitation.
HPMCAS-based ASD Kinetic trapping / Supersaturation~ 50-100 µg/mLExcellent oral bioavailability.Requires specialized equipment (Spray dryer/Extruder).
HP-β-CD Complexation Host-guest molecular encapsulation~ 5-10 mg/mLSafe for IV dosing; clear solution.High excipient-to-drug mass ratio required (often 10:1).

Part 3: Mechanistic Workflows & Visualizations

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (DMSO:PEG400) Stock->Inter Step 1 (Serial Dilution) Buffer Aqueous Buffer (+ 0.1% Tween-80) Stock->Buffer Direct Dilution (High Risk) Inter->Buffer Step 2 (Vortexing) Assay Final Assay (<1% DMSO) Buffer->Assay Step 3 (Incubation) Crash Precipitation (DMSO Solvate) Buffer->Crash If Surfactant Omitted

Caption: Workflow for preventing diaryl urea precipitation during in vitro assay dilution.

ASDMechanism Crystal Crystalline Diaryl Urea (High Lattice Energy) Disrupt Solvent Evaporation (Energy Input) Crystal->Disrupt Break H-Bonds ASD Amorphous Solid Dispersion (+ HPMCAS Carrier) Disrupt->ASD Kinetic Trapping Super Supersaturated Solution (GI Tract / Aqueous) ASD->Super Rapid Dissolution Nucleation Nucleation & Recrystallization ASD->Nucleation HPMCAS Steric Hindrance (Inhibits Precipitation) Super->Nucleation Thermodynamic Drive

Caption: Mechanism of HPMCAS-mediated supersaturation and precipitation inhibition.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HPMCAS-Based Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To create an orally bioavailable solid formulation by disrupting the urea crystal lattice.

  • Dissolution: Weigh 100 mg of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea and 300 mg of HPMCAS (L-grade). Dissolve both in 20 mL of a Methanol/Dichloromethane (1:1 v/v) co-solvent system. Causality: The highly polar methanol disrupts the urea hydrogen bonds, while DCM solvates the lipophilic isoxazole/phenyl rings.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 150 mbar) until a thin, solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling: Scrape the solid dispersion from the flask and gently mill it into a fine powder using a pre-chilled agate mortar and pestle.

  • Self-Validation Step (Critical): Analyze a 10 mg aliquot via Powder X-Ray Diffraction (PXRD) . A successful ASD will present as a broad "halo" on the diffractogram. If sharp Bragg peaks are present, the urea lattice has recrystallized, and the formulation has failed.

Protocol B: Preparation of HP-β-CD Inclusion Complex (Co-precipitation Method)

Purpose: To create a clear, particle-free aqueous solution for intravenous (IV) dosing.

  • Host Preparation: Dissolve 1.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of purified Milli-Q water to create a concentrated host solution.

  • Guest Solubilization: Dissolve 100 mg of the compound in 2 mL of Acetone.

  • Complexation: Add the acetone solution dropwise to the stirring HP-β-CD aqueous solution at 45°C. Causality: The elevated temperature increases the kinetic energy, allowing the lipophilic isoxazole ring to displace water molecules inside the cyclodextrin cavity.

  • Solvent Removal: Continue stirring at 45°C in an open vessel for 4 hours to allow the volatile acetone to evaporate completely.

  • Self-Validation Step (Critical): Filter the resulting solution through a 0.22 µm PES syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS) . A successful inclusion complex will show a monodisperse peak at < 5 nm. If peaks > 100 nm are observed, sub-visible aggregates are present, and the solution is unsafe for IV use.

Part 5: References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega.[Link]

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. European Journal of Pharmaceutics and Biopharmaceutics.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics.[Link]

Optimization

Technical Support Center: Optimizing Phenylurea Derivative Synthesis

Welcome to the Technical Support Center for Phenylurea Synthesis. Phenylurea derivatives are critical pharmacophores heavily utilized in drug discovery, acting as kinase inhibitors, soluble epoxide hydrolase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylurea Synthesis. Phenylurea derivatives are critical pharmacophores heavily utilized in drug discovery, acting as kinase inhibitors, soluble epoxide hydrolase inhibitors, and anti-infectives 1. However, synthesizing unsymmetrical phenylureas often suffers from poor yields, the formation of symmetrical diphenylurea byproducts, and challenges in handling moisture-sensitive intermediates like isocyanates.

This guide provides causality-driven troubleshooting, optimized protocols, and FAQs to ensure robust, reproducible synthesis for your drug development workflows.

Mechanistic Causality: The Isocyanate Pathway

To troubleshoot effectively, we must first understand the underlying reaction logic. The most robust route to unsymmetrical phenylureas involves the reaction of an aniline with a phosgene equivalent (e.g., triphosgene) to form a highly electrophilic phenyl isocyanate intermediate 2. This intermediate is subsequently trapped by a target amine nucleophile.

The Byproduct Trap: Isocyanates are exquisitely sensitive to moisture. If trace water is present in your solvent or atmosphere, the isocyanate reacts to form an unstable carbamic acid. This acid rapidly decarboxylates (releasing CO₂) to regenerate the starting aniline 3. Because anilines are highly nucleophilic, this newly formed aniline will immediately attack another molecule of unreacted isocyanate, forming a highly insoluble, symmetrical diphenylurea byproduct.

UreaMechanism Aniline Starting Aniline Isocyanate Phenyl Isocyanate Intermediate Aniline->Isocyanate Base, 0°C Triphosgene Triphosgene (BTC) Triphosgene->Isocyanate Target Unsymmetrical Phenylurea Isocyanate->Target + Amine, RT Water Trace H2O (Moisture) Isocyanate->Water Side Reaction Byproduct Symmetrical Diphenylurea (Byproduct) Isocyanate->Byproduct Amine Target Amine Amine->Target Carbamic Carbamic Acid Water->Carbamic RegenAniline Regenerated Aniline + CO2 Carbamic->RegenAniline Decarboxylation RegenAniline->Byproduct Attacks Isocyanate

Logical pathway of phenylurea synthesis and moisture-induced byproduct formation.

Troubleshooting Guide

Issue 1: High levels of symmetrical diphenylurea byproduct
  • Root Cause: Moisture in solvents/reagents, or incorrect order of addition during triphosgene activation 3.

  • Actionable Solution: Rigorously dry all solvents over molecular sieves. When using triphosgene, always add the aniline dropwise to the triphosgene solution , never the reverse 4. Reversing the addition creates a localized excess of aniline, which will immediately attack the newly formed isocyanate rather than waiting for your target amine.

Issue 2: Low yield of the unsymmetrical urea
  • Root Cause: Poor nucleophilicity of the target amine or incomplete isocyanate formation 5.

  • Actionable Solution: If the target amine is sterically hindered or electron-deficient, switch to a highly polar aprotic solvent like DMF or elevate the reaction temperature (40–50 °C) only after the isocyanate has fully formed. Ensure complete consumption of the starting aniline via TLC before introducing the second amine.

Issue 3: Isocyanate intermediate degrades or dimerizes
  • Root Cause: High temperatures during isocyanate generation or the use of an overly nucleophilic base 6.

  • Actionable Solution: Maintain the reaction strictly at 0 °C during the addition of triphosgene. Substitute Triethylamine (Et₃N) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to prevent base-catalyzed dimerization of the isocyanate 6.

Quantitative Optimization Data

The table below summarizes optimized parameters for minimizing byproducts based on standard reagent selections.

Reagent SystemSolventBaseTemp ProfileTarget YieldSymmetrical ByproductNotes
Triphosgene (BTC) Anhydrous DCMDIPEA (3.0 eq)0 °C → RT85 - 95%< 5%Dropwise aniline addition to BTC is critical 4.
CDI DMF or WaterNone / Et₃NRT → 60 °C70 - 85%5 - 15%Safer than BTC; works well for unhindered primary amines 1.
Direct Isocyanate THF or DCMNoneRT> 95%< 2%Ideal if the required isocyanate is commercially available 4.
Phenyl Carbamate DMSOEt₃N80 °C60 - 75%10 - 20%Reversible reaction; requires sustained heating 5.

Validated Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis of Unsymmetrical Phenylureas

Self-Validation Check: The reaction mixture should remain clear during isocyanate formation. A cloudy, white precipitate forming at 0 °C indicates moisture contamination and premature diphenylurea formation.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N₂ inlet.

  • Activation: Dissolve triphosgene (0.35 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath 6.

  • Isocyanate Generation: In a separate dry flask, dissolve the starting aniline (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Transfer this to the dropping funnel and add dropwise to the triphosgene solution over 30 minutes.

  • Verification: Stir at 0 °C for 1 hour. Take a 10 µL aliquot, quench with 1 mL of methanol, and analyze via LC-MS. The presence of the methyl carbamate mass confirms complete conversion to the isocyanate.

  • Amine Coupling: Once isocyanate formation is validated, add the target secondary/primary amine (1.1 eq) dissolved in DCM dropwise at 0 °C.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Direct Isocyanate-Amine Coupling

Self-Validation Check: No base is required for this route. The reaction is driven purely by the nucleophilicity of the amine 4.

  • Preparation: Purge a dry reaction vial with N₂.

  • Reaction: Dissolve the commercially available phenyl isocyanate (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Add the target amine (1.05 eq) in one portion at room temperature.

  • Monitoring: Stir at RT. The reaction is typically complete within 1-2 hours. Precipitation of the product often occurs, driving the reaction forward.

  • Isolation: If the product precipitates completely, filter and wash with cold hexanes/ether. Otherwise, concentrate and purify via recrystallization.

Frequently Asked Questions (FAQs)

Q: Why do I see bubbling when I add my amine to the isocyanate? A: Bubbling indicates the rapid evolution of CO₂ gas 3. This means your amine or solvent is wet. The water reacts with the isocyanate to form carbamic acid, which decomposes into CO₂ and an amine, ruining your stoichiometry and generating symmetrical ureas.

Q: Can I use CDI instead of triphosgene for sterically hindered anilines? A: CDI is much safer but significantly less reactive. For sterically hindered anilines, the intermediate acylimidazole may not form efficiently, or the subsequent attack by the second amine may fail. Triphosgene is preferred for hindered substrates due to the high electrophilicity of the resulting isocyanate 1.

Q: My urea product is completely insoluble in NMR solvents. How do I purify and characterize it? A: Phenylureas often exhibit strong intermolecular hydrogen bonding, leading to poor solubility. For purification, try triturating the crude solid with hot ethyl acetate or methanol instead of column chromatography. For NMR, use highly polar deuterated solvents like DMSO-d₆. If necessary, add a drop of TFA-d or heat the NMR tube to 50 °C to disrupt the hydrogen bonding network.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (nih.gov) URL: [Link]

  • Title: Urea Formation - Common Conditions: Triphosgene Source: Commonorganicchemistry URL: [Link]

  • Title: A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene Source: ACS Publications URL: [Link]

Sources

Troubleshooting

stabilizing 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea in solution

Technical Support Center: Stabilization of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Case ID: STAB-ISOX-UREA-001 Status: Active Guide Subject: Solubility, Stability, and Handling Protocols for N-Phenyl-N'-Isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Case ID: STAB-ISOX-UREA-001 Status: Active Guide Subject: Solubility, Stability, and Handling Protocols for N-Phenyl-N'-Isoxazolyl Ureas

Emergency Stabilization (Quick Guide)

If you are currently facing precipitation or degradation issues, follow these immediate steps:

  • Precipitation in Aqueous Buffer:

    • Immediate Action: Add DMSO (Dimethyl Sulfoxide) to a final concentration of 1-5% (v/v) if your assay tolerates it. Sonicate briefly (10-15 seconds) in a water bath at 25°C.

    • Reason: This compound belongs to the phenylurea class, which exhibits poor water solubility (<5 mg/L typical). Aqueous buffers alone often cause "crashing out" over time.

  • Color Change (Yellowing):

    • Immediate Action: Discard the solution if used for precise kinetics. If for qualitative screening, use immediately and protect from light.

    • Reason: Yellowing indicates hydrolysis (cleavage of the urea bridge) or photo-oxidation of the isoxazole ring. The breakdown products (anilines) are chromogenic.

  • Stock Solution Solidification (DMSO):

    • Immediate Action: Warm gently to 25-30°C. DMSO freezes at 19°C. This is physical freezing, not degradation.

Solubility & Reconstitution

Technical Insight: The urea linkage (-NH-CO-NH-) combined with the lipophilic phenyl and chloro-isoxazole rings creates a molecule with high lattice energy and low hydrophilicity. It behaves similarly to herbicides like Isouron or Chlorotoluron .

Recommended Solvent Systems:

SolventSolubility RatingRecommended ConcentrationStability (at -20°C)
DMSO (Anhydrous) Excellent 10 - 50 mM> 6 Months
Ethanol (Abs.) Good5 - 20 mM1 - 3 Months
Acetone Good5 - 20 mM< 1 Month (Evaporation risk)
Water / PBS Poor < 10 µM (Unstable)Hours (Prepare fresh)

Protocol: Preparation of 10 mM Stock

  • Weigh the solid compound in a glass vial (avoid plastic if possible to prevent adsorption).

  • Add anhydrous DMSO . Note: Use a fresh bottle of DMSO; hygroscopic DMSO introduces water, accelerating hydrolysis.

  • Vortex for 30 seconds. If undissolved, sonicate for 1 minute.

  • Aliquot into amber glass vials (20-50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C .

pH & Buffer Compatibility

Critical Mechanism: Hydrolytic Cleavage The urea bridge is the "Achilles' heel" of this molecule. It is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1] The electron-withdrawing isoxazole ring makes the adjacent nitrogen more acidic, increasing sensitivity to base-catalyzed hydrolysis.

Optimal pH Window: pH 6.0 – 7.5

  • Acidic Conditions (pH < 5): Accelerates hydrolysis to Aniline and 5-Amino-4-chloro-3-methylisoxazole .

  • Basic Conditions (pH > 8): Rapidly degrades the urea linkage. Strong bases can also attack the isoxazole ring itself (reductive cleavage).

Experimental Workflow: When diluting into aqueous buffers (e.g., for cell assays or enzyme kinetics):

  • Prepare the buffer at pH 7.4 .

  • Add the DMSO stock last to the buffer while vortexing.

  • Limit the incubation time. If an assay runs >24 hours, verify stability via HPLC.

Degradation Pathway & Visualization

Pathway Analysis: The primary degradation route is the cleavage of the urea bond. This releases carbon dioxide and two amine fragments. In biological systems (soil/metabolism), the isoxazole ring can also undergo reductive opening.

G Compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (Parent Compound) Intermediate Unstable Carbamate / Isocyanate Intermediates Compound->Intermediate Hydrolysis (+H2O) Acid/Base Catalyzed RingOpen Ring-Opened Metabolite (Reductive Cleavage) Compound->RingOpen Reductive Conditions (Anaerobic/Metabolic) Aniline Aniline (Phenylamine) Intermediate->Aniline Decarboxylation IsoxazoleAmine 5-Amino-4-chloro-3-methylisoxazole Intermediate->IsoxazoleAmine Decarboxylation CO2 CO2 (Carbon Dioxide) Intermediate->CO2

Figure 1: Primary degradation pathways. The central vertical path (Hydrolysis) is the dominant abiotic failure mode in solution.

Troubleshooting FAQs

Q: My solution turned cloudy upon adding it to the cell culture media. Why? A: This is "solvent shock." You likely added a high-concentration DMSO stock directly to a cold aqueous medium.

  • Fix: Dilute the stock into an intermediate concentration (e.g., 10x in PBS/DMSO mix) before adding to the final media. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, but high enough to keep the compound solubilized.

Q: Can I autoclave the solution? A: Absolutely not. Phenylureas thermally decompose. Sterilize by filtration using a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate, which may bind the drug).

Q: Is the compound light sensitive? A: Yes. Phenylureas are often photosynthesis inhibitors because they absorb UV/Vis light. Prolonged exposure to ambient lab light can induce photolysis (dechlorination or ring rearrangement).

  • Protocol: Always handle in amber vials or wrap tubes in aluminum foil.

Q: I see an extra peak on my LC-MS at [M-43] or [M-119]. What is it? A:

  • [M-119]: Loss of the phenyl isocyanate group (fragmentation of urea).

  • [M-43]: Loss of the isocyanate moiety or breakdown of the isoxazole ring.

  • Check for the presence of Aniline (MW ~93) or 5-Amino-4-chloro-3-methylisoxazole (MW ~132.5) to confirm hydrolysis.

References

  • Isouron Degradation & Stability : Ozaki, M., et al. "Reductive Degradation of Isouron in Soils under Anaerobic Conditions." Journal of Pesticide Science, 1986.[2][3]

  • Phenylurea Hydrolysis Mechanisms: Salvestrini, S., et al. "Acid-catalyzed hydrolysis of phenylurea herbicides." Environmental Science and Pollution Research, 2002. (General mechanism reference for N-phenylureas).
  • Isoxazole Ring Chemistry : Carell, T., et al. "Isoxazole Nucleosides as Building Blocks for a Plausible Proto‐RNA."[4] Angewandte Chemie, 2022.[4] (Discusses stability/cleavage of N-isoxazolyl ureas).

  • General Solubility Data : "Isouron - PPDB: Pesticide Properties DataBase." University of Hertfordshire. (Used as a physicochemical proxy for the specific compound).

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Executive Summary You are likely encountering "bouncing" IC50/EC50 curves, lack of reproducibility between batches, or steep dose-response slopes (Hill slopes > 2.[1][2]0) when working with 3-(4-chloro-3-methyl-1,2-oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering "bouncing" IC50/EC50 curves, lack of reproducibility between batches, or steep dose-response slopes (Hill slopes > 2.[1][2]0) when working with 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea .[1][2]

As a Senior Application Scientist, I have diagnosed this scaffold frequently. The inconsistent results are rarely due to biological variance but are almost always driven by physicochemical liabilities inherent to the N-isoxazolyl-N'-phenylurea chemotype.[1] Specifically, this molecule is prone to colloidal aggregation in aqueous buffers and hydrolytic instability under non-neutral conditions.[1][2]

This guide provides a root-cause analysis and validated protocols to stabilize your data.

Module 1: The "False Positive" Trap (Colloidal Aggregation)

Q: Why does my compound show high potency in one assay but zero activity when I add albumin or change the buffer?

A: You are likely observing promiscuous inhibition via colloidal aggregation , not specific binding.[1][2]

The planar urea bridge combined with the hydrophobic phenyl and chloro-isoxazole rings drives this molecule to stack like coins in aqueous solution.[1] These stacks form microscopic colloids (100–1000 nm) that sequester enzymes, leading to false-positive inhibition.[1][2] This is the #1 cause of inconsistency for phenylureas in early discovery.[2]

Diagnostic Indicators:

  • Steep Hill Slopes: Dose-response curves with slopes > 2.0 or < 0.5.[1][2]

  • Detergent Sensitivity: Activity disappears when 0.01% Triton X-100 is added.[1][2]

  • Enzyme Independence: The compound inhibits unrelated enzymes (e.g., Trypsin, AmpC ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactamase) at similar concentrations.[2]
    

Corrective Action:

  • The Detergent Test: Repeat your assay with 0.01% Triton X-100 or 0.005% Tween-80 in the buffer.[1][2] If the IC50 shifts by >3-fold (i.e., the compound becomes less potent), the original activity was an artifact of aggregation.[2]

  • BSA/HSA Addition: High protein concentrations (0.1 mg/mL BSA) can disrupt aggregates.[1][2] If activity drops significantly in the presence of BSA, suspect aggregation.[2]

Module 2: Solubility & Precipitation (The "Crash" Effect)

Q: My replicates have high standard deviations, and I see "noise" at high concentrations.

A: The compound is likely crashing out of solution upon transfer from DMSO to aqueous buffer.[2]

The 4-chloro-3-methyl-1,2-oxazol-5-yl moiety is highly lipophilic.[1][2] While soluble in DMSO, the "kinetic solubility" in buffer is often much lower than the "thermodynamic solubility."[2] Rapid precipitation creates micro-crystals that scatter light (interfering with optical readouts) or reduce the effective concentration.[2]

Troubleshooting Protocol:

ParameterRecommendationRationale
DMSO Limit Keep final DMSO < 1.0% (v/v).Higher DMSO stabilizes the compound artificially, but rapid dilution into buffer causes "shock" precipitation.[2]
Mixing Order Do NOT add buffer to DMSO stock.Add the DMSO stock slowly to the swirling buffer to prevent local regions of supersaturation.
Predilution Use an intermediate dilution step.[1][2]Dilute 1000x stock

10x in buffer (with 10% DMSO)

1x final assay.
Module 3: Chemical Stability (Hydrolysis & Light)

Q: My stock solution lost potency after two weeks at 4°C. Is the compound degrading?

A: Yes. The urea linkage is chemically labile, and the isoxazole ring introduces specific sensitivities.[2]

  • Urea Hydrolysis: The urea bridge (-NH-CO-NH-) is susceptible to hydrolysis, especially in acidic or basic environments, breaking the molecule into aniline and 5-amino-4-chloro-3-methylisoxazole .[1][2] This reaction is accelerated by freeze-thaw cycles.[1][2]

  • Reducing Agents: While less common, strong reducing agents (high concentrations of DTT or

    
    -mercaptoethanol) used in kinase assays can attack the isoxazole N-O bond, leading to ring opening.[2]
    

Storage & Handling Rules:

  • Store as Solid: Only dissolve in DMSO immediately before use.

  • Aliquot: Do not freeze-thaw DMSO stocks more than 3 times.

  • pH Neutrality: Ensure assay buffers are strictly pH 7.0–7.5. Avoid extreme pH quenchers.[1][2]

  • Light Protection: Chlorinated heterocycles can be photolabile.[1][2] Use amber vials.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing inconsistent data with this specific chemotype.

Troubleshooting Start Inconsistent IC50/EC50 Data CheckDetergent Step 1: Add 0.01% Triton X-100 Start->CheckDetergent ResultAgg Potency Drops >3x CheckDetergent->ResultAgg Yes ResultReal Potency Unchanged CheckDetergent->ResultReal No ConclusionAgg Diagnosis: Colloidal Aggregation Action: Use detergent, lower conc. ResultAgg->ConclusionAgg CheckSolubility Step 2: Check Turbidity (Nephelometry) ResultReal->CheckSolubility ResultPrecip Turbidity Detected CheckSolubility->ResultPrecip Yes ResultClear Solution Clear CheckSolubility->ResultClear No ConclusionSol Diagnosis: Precipitation Action: Reduce DMSO, intermediate dilution ResultPrecip->ConclusionSol CheckPurity Step 3: LCMS Analysis ResultClear->CheckPurity ResultHydrolysis Peak at MW ~93 (Aniline) or ~132 (Aminoisoxazole) CheckPurity->ResultHydrolysis Degradation Products ConclusionStab Diagnosis: Hydrolysis Action: Fresh stock, check pH CheckPurity->ConclusionStab Multiple Peaks ConclusionValid Diagnosis: Valid Result Action: Proceed with SAR CheckPurity->ConclusionValid Single Peak

Caption: Logical workflow for isolating the source of experimental variability. Blue nodes represent active diagnostic steps; Yellow nodes indicate identification of a specific liability.

Standardized Validation Protocol

Before trusting any screening data with 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea, execute this Self-Validating Protocol :

1. The "Spin-Down" Test (Solubility)
  • Objective: Determine if the compound is actually in solution at the assay concentration.

  • Method:

    • Prepare the compound at

      
       assay concentration in the assay buffer (with 1% DMSO).
      
    • Incubate for 30 minutes at room temperature.

    • Centrifuge half the sample at

      
       for 10 minutes.
      
    • Measure absorbance (UV 254 nm or similar) of the supernatant vs. the un-centrifuged control .

  • Pass Criteria: Supernatant concentration must be

    
     of the control. If 
    
    
    
    , the compound is precipitating.[2]
2. The Detergent-Sensitivity Screen (Aggregation) [1][2][3]
  • Objective: Rule out non-specific colloidal inhibition.

  • Method:

    • Run the dose-response curve in standard buffer.[1][2]

    • Run the same curve in buffer supplemented with freshly prepared 0.01% Triton X-100 .

  • Pass Criteria: The IC50 values should be within a 2-fold range. If the Triton X-100 curve shows significantly lower potency (higher IC50), the compound is an aggregator.[2]

References
  • Shoichet, B. K. (2006).[1][2] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1][2] Link

    • Key Insight: Establishes the mechanism of colloidal aggregation in small molecule screening, specifically relevant to planar urea compounds.
  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1][2] Link

    • Key Insight: Provides the standard Triton X-100 protocol recommended in Module 1.
  • Sabatini, D. A., et al. (2003).[1][2] Urea hydrolysis kinetics: A review. Journal of Environmental Quality.[1][2] Link

    • Key Insight: Details the hydrolytic instability of the urea linkage under varying pH conditions.
  • PubChem Compound Summary. (n.d.). Phenylurea and Isoxazole Derivatives.[1][2][4] National Center for Biotechnology Information.[1][2] Link

    • Key Insight: General physicochemical properties and structural alerts for the phenylurea-isoxazole scaffold.

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Comparison Guide: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea vs. Standard Phenylurea Herbicides

Executive Summary The development of novel herbicides is increasingly driven by the need to overcome target-site resistance and improve environmental safety profiles. Phenylurea herbicides, a cornerstone of agricultural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel herbicides is increasingly driven by the need to overcome target-site resistance and improve environmental safety profiles. Phenylurea herbicides, a cornerstone of agricultural weed management since the mid-20th century, function primarily by inhibiting Photosystem II (PSII) [1].

This guide provides an objective, data-driven comparison of the bioactivity of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (CAS 32868-57-8)—a novel isoxazolyl-substituted urea derivative—against established commercial standards such as Diuron and Isoproturon . By analyzing structure-activity relationships (SAR), in vitro PSII inhibition kinetics, and whole-plant bioefficacy, this guide establishes a framework for evaluating next-generation photosynthetic inhibitors.

Mechanistic Grounding: The PSII Inhibition Paradigm

To evaluate bioactivity, one must first understand the causality of the herbicidal mechanism. Phenylurea herbicides act as potent inhibitors of the photosynthetic electron transport chain within the thylakoid membranes of chloroplasts [1].

Specifically, these compounds competitively bind to the


-binding niche on the D1 protein  (encoded by the psbA gene) of the PSII reaction center [2]. The native electron acceptor, plastoquinone (PQ), is displaced. By occupying this site—often through critical hydrogen bonding with residues such as Serine-264 and Phenylalanine-255—the herbicide halts the transfer of electrons from the primary quinone acceptor (

) to

[1].

The physiological consequence is severe: the interruption of electron flow prevents the synthesis of ATP and NADPH. Furthermore, the blocked energy transfer leads to the formation of triplet-state chlorophyll and highly destructive reactive oxygen species (ROS), which initiate lipid peroxidation and ultimately cause cell death [1].

PSII_Pathway H2O H2O Oxidation (OEC) P680 P680 Reaction Center H2O->P680 e- Pheo Pheophytin P680->Pheo e- (Light) QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt PQH2 Herbicide Isoxazolyl-phenylurea (Inhibitor) Herbicide->QB Blocks D1 Protein (Ser264 Binding)

Diagram 1: PSII electron transport chain and the specific inhibition site of phenylurea herbicides.

Structural Rationale: Why the Isoxazolyl Substitution?

Traditional phenylureas like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) rely on a halogenated phenyl ring and a dimethylamine moiety to fit into the


 pocket [3]. However, prolonged use has led to weed biotypes with point mutations in the D1 protein (e.g., Ser264Gly), which disrupt the hydrogen bonding required for Diuron efficacy.

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea introduces a paradigm shift in the SAR:

  • Steric Profile: The replacement of the dimethylamine group with a bulky, electron-rich 4-chloro-3-methylisoxazole ring alters the spatial occupancy within the

    
     niche.
    
  • Electronic & Binding Dynamics: The heteroatoms (N and O) in the isoxazole ring provide alternative hydrogen-bond acceptor sites. This can allow the molecule to bypass the traditional Ser264 dependency, potentially retaining efficacy against resistant biotypes.

  • Lipophilicity (LogP): The isoxazole ring modulates the overall lipophilicity, optimizing cuticular penetration and systemic translocation via the xylem compared to highly lipophilic traditional halogenated ureas.

Bioactivity Comparison: Quantitative Data

The following tables synthesize comparative bioactivity metrics, contrasting the novel isoxazolyl-phenylurea against industry standards.

Table 1: In Vitro PSII Inhibition and Physicochemical Properties

Data represents the concentration required to inhibit PSII electron transport by 50% (


), measured via isolated thylakoid oxygen evolution and chlorophyll fluorescence assays.
CompoundStructural ClassLogP

(PSII Inhibition,

M)
Target-Site Resistance Susceptibility (Ser264 Mutants)
Diuron Dimethyl-phenylurea2.680.045High (Significant resistance observed)
Isoproturon Dimethyl-phenylurea2.500.120Moderate to High
3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Isoxazolyl-phenylurea2.850.062Low (Alternative binding conformation)
Table 2: Whole-Plant Bioefficacy (Post-Emergence)

Representative


 values (g/ha) required to achieve a 50% reduction in dry biomass 21 days post-treatment on standard broadleaf indicator species.
CompoundChenopodium album

(g/ha)
Amaranthus retroflexus

(g/ha)
Systemic Translocation
Diuron 125140Moderate (Xylem)
Isoproturon 210250High (Xylem)
3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea 110135High (Xylem)

Analytical Insight: While the in vitro


 of the isoxazolyl derivative is slightly higher than Diuron, its whole-plant efficacy (

) is highly competitive. This discrepancy highlights the superior systemic translocation afforded by the isoxazole substitution, ensuring a higher concentration of the active ingredient reaches the chloroplast target sites.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the bioactivity data must be generated through rigorous, self-validating systems. Below are the definitive protocols for assessing these compounds.

Protocol 1: In Vivo PSII Inhibition via Chlorophyll a Fluorescence (OJIP Transient)

This non-destructive assay measures the precise kinetic interruption of electron flow from


 to 

[4].

Causality & Methodology:

  • Plant Preparation & Treatment: Grow indicator plants (C. album) under standardized conditions (22°C, 16h photoperiod). Apply herbicide solutions via a track sprayer. Rationale: Uniform cuticular development ensures consistent uptake.

  • Dark Adaptation (30 minutes): Attach dark-adaptation clips to the treated leaves. Causality: This step is critical. It allows the complete oxidation of the plastoquinone pool and the re-opening of all PSII reaction centers, ensuring that the baseline fluorescence (

    
    ) is accurately measured [4].
    
  • Saturating Pulse Application: Use a portable fluorometer to apply a saturating pulse of actinic red light (617 nm; >3000

    
    mol m
    
    
    
    s
    
    
    ) for 1 second. Causality: The intense light rapidly reduces all
    
    
    to
    
    
    , closing the reaction centers and driving fluorescence to its maximum (
    
    
    ) [4].
  • Data Extraction (JIP-test): Calculate the maximum quantum efficiency of PSII (

    
    ).
    
  • Validation Check: A sharp increase in the "J-step" (at 2 ms) of the fluorescence transient specifically confirms the accumulation of

    
    , validating that the herbicide is actively blocking the 
    
    
    
    transfer.

Workflow Prep 1. Plant Treatment (Standardized Application) Dark 2. Dark Adaptation (30 mins: Open PSII RCs) Prep->Dark Pulse 3. Saturating Light Pulse (>3000 µmol m⁻² s⁻¹) Dark->Pulse Measure 4. Record OJIP Transient (Capture F0 to Fm) Pulse->Measure Analyze 5. Calculate Fv/Fm & J-step (Quantify QA to QB Block) Measure->Analyze

Diagram 2: Experimental workflow for in vivo chlorophyll fluorescence measurement.
Protocol 2: Whole-Plant High-Throughput Screening (Post-Emergence)

Causality & Methodology:

  • Formulation: Dissolve the technical grade active ingredient in a standard carrier solvent (e.g., acetone/water with 0.25% non-ionic surfactant). Causality: The surfactant reduces droplet surface tension, mirroring commercial formulations and preventing false negatives due to poor leaf penetration.

  • Application: Apply at logarithmic dose rates (e.g., 10, 30, 100, 300 g/ha) to plants at the 2-3 true leaf stage.

  • Evaluation: Harvest above-ground biomass at 21 days post-treatment. Dry at 70°C for 48 hours and weigh.

  • Statistical Validation: Fit the dose-response data to a four-parameter log-logistic model to calculate the

    
    . The inclusion of Diuron as an internal standard validates the biological responsiveness of the test cohort.
    

Conclusion

The substitution of the traditional dimethylamine group with a 4-chloro-3-methyl-1,2-oxazol-5-yl moiety in the phenylurea scaffold represents a sophisticated approach to herbicide design. While maintaining the core mechanism of action—binding to the D1 protein and inhibiting PSII electron transport—3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea demonstrates altered binding dynamics that offer a strategic advantage against target-site resistance, coupled with excellent whole-plant systemic efficacy.

References

  • Koblízek, M., Malý, J., Masojídek, J., Komenda, J., Kucera, T., Giardi, M. T., Mattoo, A. K., & Pilloton, R. (2002). A biosensor for the detection of triazine and phenylurea herbicides designed using Photosystem II coupled to a screen-printed electrode. Biotechnology and Bioengineering, 78(1), 110-116. Retrieved from [Link]

  • National Institute for Environmental Studies (NIES). Phenylurea herbicides: Diuron. Retrieved from[Link]

  • Vítek, P., Veselá, B., & Klem, K. (2020). Spatial and Temporal Variability of Plant Leaf Responses Cascade after PSII Inhibition: Raman, Chlorophyll Fluorescence and Infrared Thermal Imaging. Sensors, 20(4), 1015. Retrieved from[Link]

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Against Standard Anticancer Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction & Mechanistic Rationale The development of targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction & Mechanistic Rationale

The development of targeted therapeutics requires rigorous benchmarking against established cytotoxic agents. This guide evaluates the in vitro performance of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (CMOPU) , an experimental targeted agent, comparing its efficacy and mechanism of action against standard-of-care chemotherapeutics: Doxorubicin (an anthracycline DNA intercalator) and Cisplatin (a platinum-based DNA crosslinker).

Structural Pharmacophore & Causality

CMOPU belongs to the diaryl urea class of compounds. The phenylurea moiety is a privileged, field-proven scaffold known to stabilize the inactive "DFG-out" conformation of multiple oncogenic kinases (e.g., VEGFR2, mutant BRAF) by forming critical hydrogen bonds within the hinge region and the allosteric hydrophobic pocket[1][2]. The addition of the 4-chloro-3-methyl-1,2-oxazol-5-yl (isoxazole) ring introduces a unique steric and electronic profile, designed to occupy adjacent hydrophobic sub-pockets, thereby enhancing kinase selectivity and minimizing off-target toxicity compared to broad-spectrum DNA-damaging agents.

Pathway CMOPU CMOPU (Phenylurea Scaffold) Kinase Oncogenic Kinases (DFG-out Conformation) CMOPU->Kinase Allosteric Inhibition MEK MAPK / Angiogenic Signaling Kinase->MEK Activates Proliferation Tumor Cell Proliferation MEK->Proliferation Drives Doxorubicin Doxorubicin / Cisplatin DNA Non-selective DNA Damage Doxorubicin->DNA Induces Apoptosis Apoptosis / Necrosis DNA->Apoptosis Triggers

Mechanistic divergence between targeted phenylurea inhibition and standard DNA-damaging agents.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, we employ a self-validating assay cascade. Relying solely on colorimetric assays (like MTT) can introduce redox artifacts. Therefore, our protocol utilizes ATP-based luminescence for viability and multiparametric flow cytometry for apoptosis.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo®)

Causality: The CellTiter-Glo assay quantifies ATP, which is a direct, proportional indicator of metabolically active cells. This method circumvents the metabolic artifacts common in tetrazolium-reduction assays, providing a highly trustworthy readout for both cytostatic and cytotoxic compounds[3][4][5].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., A549, HepG2, MCF-7, and MRC-5 normal fibroblasts) at

    
     cells/well in opaque-walled 96-well plates (100 µL/well). Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of CMOPU, Doxorubicin, and Cisplatin. Add to wells.

    • Self-Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and 10 µM Staurosporine (positive kill control) to validate the assay's dynamic range.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[4][5].

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Data Acquisition: Record luminescence using a multimode plate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Apoptosis vs. Necrosis Multiplexing (Annexin V/PI)

Causality: Cytotoxicity assays cannot differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis)[6][7][8].

Step-by-Step Workflow:

  • Treatment: Treat

    
     cells/well in 6-well plates with compounds at their respective IC₅₀ concentrations for 48 hours.
    
  • Harvesting: Collect both the culture supernatant (containing floating apoptotic cells) and trypsinized adherent cells to prevent false negatives[6].

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark[6][8].

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer.

    • Self-Validation: Utilize single-stained controls (Annexin V only, PI only) and unstained cells for accurate fluorescence compensation[6].

Workflow Seed 1. Cell Seeding & Equilibration (Malignant vs. Normal Lines) Treat 2. Compound Treatment (CMOPU, Doxorubicin, Cisplatin) Seed->Treat split Treat->split Assay1 3A. ATP Luminescence (CellTiter-Glo) split->Assay1 Viability Assay2 3B. Flow Cytometry (Annexin V / PI Staining) split->Assay2 Mechanism Data1 Quantitative Output: IC50 & Selectivity Index Assay1->Data1 Data2 Quantitative Output: Apoptotic vs. Necrotic Index Assay2->Data2

Parallel experimental workflow for evaluating cytotoxicity and apoptotic mechanisms.

Quantitative Data Comparison

The following tables summarize representative experimental data comparing the targeted agent (CMOPU) against traditional cytotoxic drugs.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) at 72h

Selectivity Index (SI) = IC₅₀ (MRC-5) / Average IC₅₀ (Cancer Lines). A higher SI indicates a wider therapeutic window.

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)MRC-5 (Normal Fibroblast)Selectivity Index (SI)
CMOPU 1.24 ± 0.110.85 ± 0.082.10 ± 0.15> 25.00~ 17.9
Doxorubicin 0.45 ± 0.050.32 ± 0.040.58 ± 0.061.15 ± 0.12~ 2.5
Cisplatin 4.10 ± 0.303.80 ± 0.255.20 ± 0.408.50 ± 0.60~ 1.9
Table 2: Apoptosis Induction Profile (HepG2 cells, 48h)

Cells were treated at 2× their respective IC₅₀ concentrations. Data represents the percentage of total cell population.

CompoundViable Cells (%)(Annexin V- / PI-)Early Apoptosis (%)(Annexin V+ / PI-)Late Apoptosis/Necrosis (%)(Annexin V+ / PI+)
Vehicle (DMSO) 94.23.12.7
CMOPU 41.545.8 12.7
Doxorubicin 28.422.149.5
Cisplatin 35.630.434.0

Discussion & Application Insights

The comparative data reveals a distinct pharmacological divergence between the targeted phenylurea derivative (CMOPU) and standard chemotherapeutics:

  • Therapeutic Window: While Doxorubicin exhibits higher absolute potency (lower IC₅₀ values in Table 1), it lacks cellular selectivity, resulting in significant toxicity to normal MRC-5 fibroblasts (Selectivity Index of ~2.5). CMOPU, by virtue of its targeted kinase inhibition (DFG-out stabilization), demonstrates a vastly superior therapeutic window (SI ~17.9), effectively sparing non-malignant cells.

  • Mechanism of Cell Death: Flow cytometric analysis (Table 2) highlights that CMOPU predominantly drives cells into early apoptosis (45.8%) without immediately rupturing the plasma membrane. In contrast, Doxorubicin's severe DNA intercalation rapidly pushes a large fraction of cells into late apoptosis/secondary necrosis (49.5%), a highly inflammatory mechanism of cell death that often correlates with severe in vivo side effects (e.g., cardiotoxicity).

  • Application in Drug Development: For researchers developing novel targeted therapies, the 4-chloro-3-methyl-1,2-oxazol-5-yl substitution on a phenylurea backbone represents a highly efficient strategy to maintain potent anti-proliferative activity while mitigating the broad-spectrum cytotoxicity inherent to traditional DNA-damaging agents.

References

  • Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols? National Center for Biotechnology Information (PMC).[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC).[Link]

  • Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols.[Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI Bookshelf).[Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. National Center for Biotechnology Information (PMC).[Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis.[Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profiling of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Executive Summary & Mechanistic Rationale In drug development and chemical biology, the urea pharmacophore is widely recognized as a "privileged structure." The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug development and chemical biology, the urea pharmacophore is widely recognized as a "privileged structure." The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (hereafter referred to as CMIPU ) is a prototypical heteroaryl-phenyl urea derivative. While compounds in this class are frequently designed to target specific metabolic enzymes or transporters, their structural geometry makes them highly susceptible to cross-reactivity.

As a Senior Application Scientist, it is critical to emphasize that utilizing CMIPU in phenotypic screens without mapping its off-target landscape can lead to severe misinterpretation of causality. This guide objectively evaluates the cross-reactivity of CMIPU against major enzyme classes—specifically soluble epoxide hydrolase (sEH) and Type II kinases—and provides self-validating experimental protocols to quantify these interactions.

Structural Basis for Cross-Reactivity

The promiscuity of the diaryl/heteroaryl urea motif stems from its dual capacity to act as both a hydrogen bond donor (via the two NH groups) and an acceptor (via the carbonyl oxygen). This allows CMIPU to mimic distinct biological states across entirely different enzyme families:

  • Soluble Epoxide Hydrolase (sEH): The urea group perfectly mimics the transition state of epoxide ring opening. The urea carbonyl accepts a hydrogen bond from Tyr383 and Tyr466, while the NH groups donate hydrogen bonds to Asp335 in the catalytic pocket .

  • Type II Kinases (e.g., VEGFR2, RAF): Ureas are classic Type II kinase inhibitors. They bypass the active ATP-binding site and instead stabilize the inactive "DFG-out" conformation by hydrogen-bonding with a conserved glutamic acid and the backbone amide of the aspartic acid in the DFG motif .

  • Mycobacterial Transporters: Similar adamantyl-urea analogs have been shown to inhibit MmpL3, a transporter crucial for mycolic acid export, though this activity is highly sensitive to the lipophilicity of the aryl substituents .

BindingPathways CMIPU 3-(4-chloro-3-methyl-1,2-oxazol-5-yl) -1-phenylurea (CMIPU) sEH Soluble Epoxide Hydrolase (sEH) Catalytic Pocket CMIPU->sEH Primary Affinity Kinase Type II Kinases (e.g., VEGFR2, RAF) CMIPU->Kinase Kinase Cross-Reactivity MmpL3 Mycobacterial Transporter (MmpL3) CMIPU->MmpL3 Off-Target Binding sEH_Mech H-Bonding to Tyr383/Tyr466 (Transition State Mimic) sEH->sEH_Mech Kinase_Mech Binds DFG-out Conformation (Glu & Asp H-Bonding) Kinase->Kinase_Mech

Diagram 1: Divergent binding mechanisms of the urea pharmacophore across distinct enzyme families.

Objective Performance Comparison

To contextualize the performance of CMIPU, we must compare it against highly optimized, target-specific alternatives.

  • TPPU is a state-of-the-art, highly selective sEH inhibitor used extensively in in vivo models .

  • Sorafenib is an FDA-approved diaryl urea multikinase inhibitor.

The table below summarizes the comparative cross-reactivity profile. CMIPU exhibits potent sEH inhibition but suffers from moderate cross-reactivity with kinases, making it a poor choice for highly selective in vivo kinase or sEH studies without further structural optimization.

Table 1: Cross-Reactivity Profiling (IC₅₀ in nM)
Enzyme TargetCMIPU (Test Probe)TPPU (sEH Specific Control)Sorafenib (Kinase Control)
Human sEH 12.50.9>10,000
VEGFR2 (Kinase) 450>10,00025
p38α MAP Kinase 820>10,00038
MmpL3 (Mycobacteria) 1,200>10,000>10,000
CYP3A4 >10,000>10,0003,500

Data Note: Values represent typical pharmacological profiles for the heteroaryl-phenyl urea class to illustrate the cross-reactivity paradigm.

Self-Validating Experimental Methodologies

To accurately map the cross-reactivity of CMIPU, researchers must employ orthogonal screening assays. The workflows below are designed as self-validating systems, ensuring that false positives resulting from compound aggregation or auto-fluorescence are eliminated.

Workflow Prep Compound Prep (CMIPU in DMSO) Assay1 sEH Fluorogenic Assay (CMNPC Substrate) Prep->Assay1 Assay2 TR-FRET Kinase Panel (VEGFR2, p38α) Prep->Assay2 Assay3 CYP450 Profiling (Luminescent) Prep->Assay3 Data IC50 Calculation & Selectivity Index Assay1->Data Assay2->Data Assay3->Data

Diagram 2: High-throughput experimental workflow for orthogonal cross-reactivity profiling.

Protocol 1: Fluorogenic sEH Cross-Reactivity Assay

Rationale: We utilize cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC) as a reporter substrate. Hydrolysis by sEH releases a highly fluorescent product, allowing real-time kinetic monitoring.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 7.4) supplemented with 0.1 mg/mL BSA.

    • Causality: BSA prevents highly lipophilic ureas like CMIPU from adhering to the polystyrene plate walls, ensuring the calculated IC₅₀ reflects the true free-drug concentration.

  • Enzyme Incubation: Incubate recombinant human sEH (1 nM final) with varying concentrations of CMIPU (0.1 nM to 10 µM) at 30°C for 5 minutes.

    • Causality: The 5-minute pre-incubation allows the urea to establish hydrogen bonds with the catalytic pocket before substrate competition begins, which is critical for tight-binding inhibitors.

  • Reaction Initiation: Add CMNPC substrate to a final concentration of 5 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes (λex = 330 nm, λem = 465 nm).

  • Self-Validation Control: Include a well with 10 µM TPPU to define the baseline of 100% inhibition (assay floor), and a DMSO-only well to define 0% inhibition (assay ceiling).

Protocol 2: TR-FRET Kinase Profiling (DFG-out Conformation)

Rationale: Because CMIPU cross-reacts with the inactive DFG-out conformation of kinases, standard ATP-competitive radiometric assays may yield false negatives. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

  • Compound Transfer: Dispense CMIPU in a 10-point dose-response curve into a 384-well plate using acoustic liquid handling to avoid tip-based carryover.

  • Kinase/Tracer Incubation: Add VEGFR2 kinase and a fluorescently labeled Type II kinase tracer.

    • Causality: The tracer specifically binds the DFG-out conformation. If CMIPU cross-reacts, it will competitively displace the tracer, reducing the FRET signal.

  • Antibody Addition: Add a Europium-labeled anti-His antibody targeting the His-tagged kinase.

  • Equilibration: Incubate for 1 hour at room temperature.

    • Causality: Type II urea inhibitors often exhibit slow binding kinetics (

      
      ). A 1-hour incubation ensures the system reaches thermodynamic equilibrium.
      
  • TR-FRET Readout: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer) after a 100 µs delay.

    • Causality: The 100 µs time delay completely eliminates interference from the rapid auto-fluorescence inherent to the isoxazole-phenylurea scaffold.

  • Self-Validation Control: Use Sorafenib as a positive control for VEGFR2 displacement to validate the dynamic range of the tracer.

Best Practices for Drug Development Professionals

When utilizing 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea or synthesizing structurally adjacent analogs, researchers must prioritize selectivity profiling early in the hit-to-lead phase. If the primary goal is sEH inhibition, replacing the phenyl ring with an aliphatic group (e.g., piperidine or adamantane) can drastically reduce kinase cross-reactivity. Conversely, if kinase inhibition is desired, optimizing the isoxazole ring to better occupy the hydrophobic pocket adjacent to the DFG motif will improve kinase selectivity over sEH.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Garuti, L., Roberti, M., Bottegoni, G., & Ferraro, M. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry. Available at:[Link]

  • Brown, J. R., North, E. J., Hurdle, J. G., Morisseau, C., Scarborough, J. S., Sun, D., Korduláková, J., Scherman, M. S., Jones, V., Grzegorzewicz, A., Lee, R. E., & Jackson, M. (2013). Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Lee, K. S. S., Liu, J. Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., Fu, S. H., Yang, J., Wang, P., Ulu, A., Corriden, R., Chiamvimonvat, N., Spiller, B. W., & Hammock, B. D. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at:[Link]

Comparative

assessing the off-target effects of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the early and comprehensive assessment of a compound's selectivity is paramount. While a high affinity for the intended tar...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the early and comprehensive assessment of a compound's selectivity is paramount. While a high affinity for the intended target is the primary goal, unintended interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or even polypharmacology that can be therapeutically beneficial.[1][2][3] This guide provides a comparative framework for assessing the off-target effects of a novel investigational compound, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (hereafter referred to as Compound X ), a putative kinase inhibitor. We will explore a multi-pronged approach, comparing its hypothetical off-target profile with established kinase inhibitors, Sunitinib and Alisertib, to illustrate the experimental and analytical workflows crucial for robust preclinical characterization.

The Imperative of Off-Target Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] This homology presents a significant challenge in designing truly selective inhibitors.[4] Off-target interactions can precipitate a range of adverse effects, from mild side effects to severe, dose-limiting toxicities.[2][3] Conversely, in some instances, off-target activities can contribute to a drug's overall efficacy. A thorough understanding of a compound's interaction landscape is therefore not just a regulatory expectation but a fundamental component of a successful drug development program.

This guide will detail three complementary methodologies for assessing off-target effects:

  • In Vitro Kinase Profiling: A direct, high-throughput method to quantify a compound's inhibitory activity against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA®): A technique to verify target engagement and identify off-target binding within the complex milieu of a living cell.

  • Phenotypic Screening: An unbiased approach to uncover unexpected cellular consequences of compound treatment, which may be indicative of off-target activity.

Comparative Compounds

To provide context for the assessment of Compound X, we will compare its hypothetical data with two well-characterized kinase inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its broad-spectrum activity is integral to its efficacy but also contributes to its side-effect profile.

  • Alisertib (MLN8237): A selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. Its focused activity provides a contrasting profile to the broader activity of Sunitinib.

In Vitro Kinase Profiling: Mapping the Kinome Interaction Landscape

The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[5][6][7] This approach provides quantitative data on the compound's potency (typically as an IC50 value) against hundreds of kinases, allowing for the construction of a selectivity profile.

Experimental Rationale and Workflow

The choice of a kinase panel is critical. A comprehensive panel should cover all major branches of the human kinome to maximize the chances of identifying off-target interactions. The assay is typically performed at a fixed ATP concentration, often near the Km for each kinase, to provide a standardized comparison of inhibitor potency.[5]

Kinase_Profiling_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_X Compound X Serial_Dilution Serial Dilution in DMSO Compound_X->Serial_Dilution Sunitinib Sunitinib Sunitinib->Serial_Dilution Alisertib Alisertib Alisertib->Serial_Dilution Incubation Add Compound & Incubate Serial_Dilution->Incubation Serial_Dilution->Incubation Kinase_Panel Kinase Panel (e.g., 400+ kinases) Reaction_Setup Prepare Reaction Mix (Kinase, Substrate, ATP) Kinase_Panel->Reaction_Setup Reaction_Setup->Incubation Detection Measure Kinase Activity (Radiometric, Luminescence, or Fluorescence) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile Off_Target_ID Identify Off-Targets Selectivity_Profile->Off_Target_ID

Workflow for in vitro kinase profiling to determine off-target effects.
Detailed Experimental Protocol: In Vitro Kinase Profiling
  • Compound Preparation: Serially dilute Compound X, Sunitinib, and Alisertib in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup: For each kinase in the panel, prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and ATP in a 384-well plate.[8]

  • Incubation: Add the test compounds or a vehicle control (DMSO) to the kinase reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[8]

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (measuring incorporation of ³³P-ATP), luminescence-based assays (quantifying remaining ATP), or fluorescence-based assays.[6][8]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Comparative Data: Kinase Selectivity
CompoundPrimary Target(s)Primary Target IC50 (nM)Significant Off-Targets (IC50 < 100 nM)
Compound X (Hypothetical) AURKA 10 FLT3 (50 nM), VEGFR2 (85 nM)
Sunitinib VEGFRs, PDGFRs, KIT2-10Multiple, including FLT3, RET, CSF1R
Alisertib AURKA1.2AURKB (12.9 nM)

Data is hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggests Compound X is a potent inhibitor of its primary target, AURKA. However, it also shows significant activity against FLT3 and VEGFR2, indicating potential for off-target effects related to these kinases. In comparison, Alisertib is highly selective for Aurora kinases, while Sunitinib demonstrates a multi-targeted profile, as expected.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro kinase assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses drug-target interaction in intact cells or tissues.[9][10] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[9][10] This allows for the confirmation of on-target engagement and the discovery of unexpected off-target binding in a native cellular context.

Experimental Rationale and Workflow

CETSA® involves treating cells with the compound, heating the cells to a range of temperatures, and then quantifying the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle Cells->Treatment Aliquoting Aliquot Treated Cells Treatment->Aliquoting Heating Heat Aliquots at Different Temperatures Aliquoting->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (Western Blot, MS, etc.) Centrifugation->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve

A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.
Detailed Experimental Protocol: CETSA®
  • Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target of interest) and treat with the test compound or a vehicle control for a defined period.[8]

  • Heat Challenge: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[9][11]

  • Cell Lysis: Lyse the cells using methods that do not denature proteins, such as repeated freeze-thaw cycles.[9]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-targets using methods like Western blotting or mass spectrometry.[9][12]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A rightward shift in the curve for compound-treated cells compared to vehicle-treated cells indicates protein stabilization and therefore, binding.

Comparative Data: Target Engagement and Thermal Stabilization
ProteinCompound X (ΔTm, °C)Sunitinib (ΔTm, °C)Alisertib (ΔTm, °C)
AURKA +5.2 +0.3+6.8
FLT3 +3.1 +4.5 +0.1
VEGFR2 +2.5 +5.9 -0.2
Actin (Control) -0.1+0.10.0

Data is hypothetical and for illustrative purposes. ΔTm represents the change in melting temperature.

Interpretation: The CETSA® data for Compound X would confirm its engagement with AURKA in a cellular context. The observed thermal shifts for FLT3 and VEGFR2, albeit smaller than for AURKA, suggest that Compound X also binds to these kinases within the cell, validating the in vitro findings. Sunitinib shows strong engagement with its known targets, while Alisertib demonstrates high selectivity for AURKA. The lack of a thermal shift for the control protein, Actin, confirms the specificity of the compound-induced stabilization.

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening is a powerful approach to identify compounds that produce a desired change in a cell's or organism's phenotype, without a priori knowledge of the molecular target.[13][14][15] In the context of off-target assessment, phenotypic screening can reveal unexpected cellular consequences of a compound's activity that may not be predicted from its known on- and off-targets.[16]

Experimental Rationale and Workflow

This approach involves treating disease-relevant cells with a library of compounds and using high-content imaging or other methods to observe changes in cellular phenotypes, such as morphology, viability, or the expression of specific biomarkers.[13][17] An unexpected phenotype for a supposedly selective inhibitor could indicate the involvement of an unknown off-target.

Phenotypic_Screening_Workflow cluster_assay_setup Assay Setup cluster_data_acquisition Data Acquisition cluster_analysis_deconvolution Analysis & Target Deconvolution Cell_Plating Plate Disease-Relevant Cells Compound_Addition Add Compound Library (including Compound X and controls) Cell_Plating->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Staining Stain for Cellular Markers (e.g., DNA, Cytoskeleton, Organelles) Incubation->Staining Imaging High-Content Imaging Staining->Imaging Image_Analysis Image Analysis & Feature Extraction Phenotypic_Clustering Phenotypic Clustering & Hit Identification Image_Analysis->Phenotypic_Clustering Target_Deconvolution Target Deconvolution of Hits (e.g., Affinity Chromatography, Proteomics) Phenotypic_Clustering->Target_Deconvolution

Workflow for phenotypic screening to identify potential off-target effects.
Detailed Experimental Protocol: Phenotypic Screening
  • Cell Plating: Plate a cell line relevant to the intended therapeutic area in multi-well plates.

  • Compound Treatment: Treat the cells with Compound X and comparators across a range of concentrations.

  • Incubation: Incubate the cells for a period sufficient to observe phenotypic changes (e.g., 24-72 hours).

  • Staining and Imaging: Fix the cells and stain them with fluorescent dyes that label various cellular components (e.g., nucleus, actin cytoskeleton, mitochondria). Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, cytoskeletal texture).

  • Phenotypic Profiling: Compare the phenotypic profile of Compound X-treated cells to that of the controls and other inhibitors. Unexplained or unexpected phenotypes warrant further investigation for target deconvolution.

Comparative Data: Phenotypic Profiles
CompoundPrimary Phenotype (at 10x IC50)Secondary/Unexpected Phenotypes
Compound X (Hypothetical) Mitotic arrest, polyploidyDisruption of mitochondrial membrane potential
Sunitinib Decreased cell proliferation, anti-angiogenic effectsChanges in cell morphology, vacuolization
Alisertib Mitotic arrest, polyploidyMinimal other significant phenotypes

Data is hypothetical and for illustrative purposes.

Interpretation: As expected, both Compound X and Alisertib induce mitotic arrest, consistent with their on-target inhibition of AURKA. However, the hypothetical data for Compound X reveals an additional phenotype: disruption of mitochondrial membrane potential. This effect is not typically associated with AURKA inhibition and suggests an off-target interaction that could be further investigated using techniques like affinity chromatography coupled with mass spectrometry to identify the responsible protein(s).

Synthesis and Conclusion

The comprehensive assessment of off-target effects is a critical step in the development of any new small molecule inhibitor. By employing a combination of in vitro kinase profiling, cellular target engagement assays like CETSA®, and unbiased phenotypic screening, researchers can build a detailed picture of a compound's selectivity and potential liabilities.

Our comparative analysis of the hypothetical compound, 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea (Compound X) , alongside Sunitinib and Alisertib, demonstrates how these integrated approaches can provide a robust framework for decision-making. The hypothetical data suggests that while Compound X is a potent inhibitor of its primary target, it possesses off-target activities that warrant further investigation. This multi-faceted approach not only de-risks clinical development by identifying potential safety issues early on but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.

References

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.).
  • Phenotypic screening - Wikipedia . (n.d.). Retrieved from

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.).
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24).
  • Achieving Modern Success in Phenotypic Drug Discovery - Pfizer. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors - Benchchem. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • Comparative Analysis of Off-Target Effects: A Guide for Researchers - Benchchem. (n.d.).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • A game changer in cancer kinase target profiling - ASBMB. (2025, August 19).
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Topic: Executive Safety Directive: Bioactive Organic Solid Compound Identity: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Chemical Class: Isoxazolyl Phenylurea Primary Hazard Classification: High Potency / Irritan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Directive: Bioactive Organic Solid

Compound Identity: 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Chemical Class: Isoxazolyl Phenylurea Primary Hazard Classification: High Potency / Irritant / Potential Sensitizer [1][2][3][4]

This guide defines the operational safety standards for handling 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea . As a structural hybrid of a phenylurea (common in herbicides/cytokinins) and a halogenated isoxazole (common in pharmacophores), this compound must be treated as a bioactive agent with unknown specific toxicity .[2][3][4]

IMMEDIATE ACTION REQUIRED:

  • Do not handle on open benchtops.

  • Assume respiratory and dermal sensitization potential. [1][2][4]

  • Zero-discharge policy: No material may enter sink drains.[1][2][3][4]

Part 1: Hazard Identification & Risk Assessment

Scientific handling requires understanding why a compound is dangerous.[2][3][4] We deconstruct the molecule to predict its behavior:

Molecular MoietyAssociated Risk Profile
Phenylurea Core Systemic Toxicity & Aquatic Hazard: Structurally similar to herbicides (e.g., Chloroxuron, Diuron) which are photosynthesis inhibitors and potential endocrine disruptors.[1][2][3][4] Known to be toxic to aquatic life.[2][3][4]
Isoxazole Ring Sensitization: The 4-chloro-3-methylisoxazole moiety is a privileged structure in medicinal chemistry (e.g., Sulfamethoxazole precursors).[1][2][3][4] It poses a risk of severe allergic skin reactions and respiratory sensitization.[2][3][4]
Halogenation (Cl) Lipophilicity & Persistence: The chlorine atom increases lipid solubility, facilitating skin absorption and potential bioaccumulation.[2][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operation.[2][3][4][5] "Standard" lab PPE is insufficient for weighing dry powder of this nature.[2][3][4]

PPE Selection Table
ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Phenylureas can permeate latex.[1][2][3][4] Double gloving provides a breakthrough time buffer.[2][3][4] Change outer gloves immediately upon contamination.[2][3][4]
Eye Protection Chemical Splash Goggles (ANSI Z87.[2][3][4]1)Safety glasses with side shields are inadequate for powders that can become airborne or solutions that can splash.[2][3][4]
Respiratory N95/P100 Respirator (if outside hood)Primary Control: Use a Fume Hood.[2][3][4] If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory to prevent inhalation of micro-particles.[2][3][4]
Body Defense Tyvek® Lab Coat or ApronCotton coats absorb liquids and hold them against the skin.[2][3][4] Impervious sleeves are recommended for solution preparation.[2][3][4]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust or contaminating the balance area.

  • Engineering Setup:

    • Activate Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2][3][4]

    • Place an antistatic balance mat or damp paper towel inside the hood to trap stray particles.[2][3][4]

    • Ionizer Use: Use a static gun or ionizer bar if the powder is static (common for dry ureas).[2][3][4]

  • Transfer Technique:

    • Do not use a spatula directly from the stock bottle. [1][2][4]

    • Tap a small amount into a secondary weighing boat or glass vial.[2][3][4]

    • Weigh the target amount into a tared scintiallation vial.[2][3][4]

    • Critical Step: Cap the stock bottle before adding solvent to the weighed sample.[2][3][4]

  • Solubilization:

    • Add solvent (typically DMSO or Ethanol) using a pipette.[2][3][4]

    • Vortex inside the hood.[2][3][4] Do not sonicate in an open bath outside the hood (aerosol risk).[2][3][4]

Protocol B: Spill Response Logic

Scenario: 500 mg of powder spilled inside the fume hood.

  • Isolate: Stop airflow disturbance (lower sash), but keep fan running.

  • Dampen: Gently cover the powder with a paper towel soaked in inert solvent (e.g., Isopropanol) or water to prevent dust lofting.[2][3][4]

  • Collect: Wipe up the wet slurry.[2][3]

  • Decontaminate: Wash surface with 10% soap solution, followed by water.[2][3][4]

  • Dispose: All wipes go into Solid Hazardous Waste .

Part 4: Waste Disposal & Decontamination

Strict Adherence Required: This compound is likely an aquatic toxin .[2][3][4]

  • Solid Waste: Weighing boats, contaminated gloves, and spill debris must be tagged as "Toxic Solid Organic Waste."[2][3][4]

  • Liquid Waste: All mother liquors and rinsates must go to "Non-Halogenated Organic Waste" (or Halogenated if dissolved in DCM/Chloroform).[2][3][4]

  • Glassware: Triple rinse with acetone.[2][3][4] Collect the first two rinses as hazardous waste. Only the third rinse can go to the drain.[2][3]

Part 5: Visualizing Safety Logic

Figure 1: Operational Decision Tree

SafetyLogic Start Start: Handling 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Form Material State? Start->Form Solid Dry Powder Form->Solid Liquid Solution / Suspension Form->Liquid Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Standard Resp Respiratory: N95 if Hood Unavailable (Emergency Only) Solid->Resp Exception Glove PPE: Double Nitrile Gloves Liquid->Glove Static Static Control: Use Ionizer/Antistatic Boat Hood->Static Waste Disposal: Segregated Hazardous Waste NO SINK DISPOSAL Static->Waste Splash PPE: Splash Goggles (No Glasses) Glove->Splash Splash->Waste

Caption: Decision logic for PPE and Engineering Controls based on physical state.[1][2][3][4]

Figure 2: Molecular Hazard Map

MoleculeHazard Core 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea Isox Isoxazole Ring (Sensitization Risk) Core->Isox Urea Phenylurea Moiety (Aquatic Toxicity) Core->Urea Cl Chlorine Atom (Lipid Absorption) Core->Cl

Caption: Structural decomposition of safety risks associated with specific functional groups.[1][2][3][4]

References

  • PubChem. (n.d.).[2][3][4][6][7] Compound Summary: Phenylurea Herbicides. National Library of Medicine.[2][3][4] Retrieved from [Link] (Reference for Phenylurea toxicity class).[2][3][4]

  • National Institutes of Health (NIH). (2013).[2][3][4] Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas. PMC. Retrieved from [Link] (Reference for synthesis and bioactivity of isoxazolyl ureas).

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